molecular formula C31H48N7O19P3S B1246833 3,4,4-trimethylhepta-2,5-dienoyl-CoA

3,4,4-trimethylhepta-2,5-dienoyl-CoA

Cat. No.: B1246833
M. Wt: 947.7 g/mol
InChI Key: DEQKKPDRDCEPQL-VRLJRLHMSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,4-Trimethylhepta-2,5-dienoyl-CoA is a multi-methyl-branched fatty acyl-CoA derivative. As a coenzyme A (CoA) thioester, this compound is a crucial intermediate in various metabolic pathways, particularly the metabolism of branched-chain fatty acids. Coenzyme A and its acyl derivatives are essential for numerous biochemical reactions that generate energy from dietary fats, carbohydrates, and proteins. They are also fundamental in the synthesis of essential lipids, cholesterol, steroid hormones, and the neurotransmitter acetylcholine. The metabolism of this specific dienoyl-CoA compound is likely to involve key enzymes such as the 2,4-dienoyl-CoA reductase, which catalyzes the NADPH-dependent stepwise reduction of dienoyl-CoAs to trans-3-enoyl-CoAs, a necessary step in the beta-oxidation of unsaturated fatty acids. Research into multi-methyl-branched compounds like this compound provides valuable insights into the intricacies of fatty acid metabolism and its connection to metabolic diseases. This product is intended for research purposes only by trained laboratory personnel. It is strictly labeled "For Research Use Only" and must not be used for the diagnosis, treatment, or prevention of disease in humans or animals.

Properties

Molecular Formula

C31H48N7O19P3S

Molecular Weight

947.7 g/mol

IUPAC Name

(2E,5E)-7-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-4,4,5-trimethyl-7-oxohepta-2,5-dienoic acid

InChI

InChI=1S/C31H48N7O19P3S/c1-17(30(2,3)8-6-20(40)41)12-21(42)61-11-10-33-19(39)7-9-34-28(45)25(44)31(4,5)14-54-60(51,52)57-59(49,50)53-13-18-24(56-58(46,47)48)23(43)29(55-18)38-16-37-22-26(32)35-15-36-27(22)38/h6,8,12,15-16,18,23-25,29,43-44H,7,9-11,13-14H2,1-5H3,(H,33,39)(H,34,45)(H,40,41)(H,49,50)(H,51,52)(H2,32,35,36)(H2,46,47,48)/b8-6+,17-12+/t18-,23-,24-,25+,29-/m1/s1

InChI Key

DEQKKPDRDCEPQL-VRLJRLHMSA-N

Isomeric SMILES

C/C(=C\C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)/C(C)(C)/C=C/C(=O)O

Canonical SMILES

CC(=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)C(C)(C)C=CC(=O)O

Origin of Product

United States

Foundational & Exploratory

Unraveling the Enigma of 3,4,4-Trimethylhepta-2,5-dienoyl-CoA: A Technical Whitepaper on a Putative Metabolic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, a comprehensive review of scientific literature reveals a significant lack of specific information regarding the biological function, metabolic fate, and experimental analysis of 3,4,4-trimethylhepta-2,5-dienoyl-CoA. This document, therefore, aims to provide a foundational technical guide for researchers, scientists, and drug development professionals by inferring potential biological roles based on the metabolism of structurally related compounds. The pathways and experimental protocols described herein are hypothetical and intended to serve as a starting point for future investigation.

Introduction

This compound is a multi-methyl-branched unsaturated fatty acyl-CoA. Its unique structure, featuring a gem-dimethyl group at the C4 position and conjugated double bonds, suggests its potential involvement in specialized fatty acid metabolic pathways. Branched-chain fatty acids (BCFAs) are known to play crucial roles in various biological processes, including maintaining membrane fluidity, acting as signaling molecules, and participating in energy metabolism. The intricate structure of this compound suggests it may be a metabolic intermediate in either the biosynthesis or degradation of more complex lipids, or it could be a transient product of xenobiotic metabolism.

Hypothetical Metabolic Context and Signaling Role

Given its structure as a fatty acyl-CoA, this compound is likely a substrate for enzymes involved in fatty acid metabolism, primarily beta-oxidation. However, its specific structural features present several metabolic challenges.

Potential Role in Beta-Oxidation

Standard beta-oxidation is the primary catabolic pathway for fatty acids. For unsaturated fatty acids, auxiliary enzymes such as enoyl-CoA isomerase and 2,4-dienoyl-CoA reductase are required to handle the double bonds. The metabolism of this compound would likely involve these enzymes. The methyl branches, particularly the gem-dimethyl group at C4, would likely require additional enzymatic steps for complete degradation, possibly involving alpha-oxidation or other specialized pathways.

A hypothetical degradation pathway is proposed below:

Hypothetical Beta-Oxidation of this compound cluster_0 Initial Substrate cluster_1 Potential Enzymatic Steps cluster_2 Metabolic Products Substrate This compound Isomerase Enoyl-CoA Isomerase Substrate->Isomerase Isomerization of 2,5-diene Reductase 2,4-Dienoyl-CoA Reductase Isomerase->Reductase Reduction to mono-unsaturated CoA Hydratase Enoyl-CoA Hydratase Reductase->Hydratase Hydration Dehydrogenase Hydroxyacyl-CoA Dehydrogenase Hydratase->Dehydrogenase Oxidation Thiolase Ketoacyl-CoA Thiolase Dehydrogenase->Thiolase Thiolytic Cleavage AcetylCoA Acetyl-CoA Thiolase->AcetylCoA BranchedProduct Branched-Chain Acyl-CoA Thiolase->BranchedProduct AlphaOx Alpha-Oxidation Machinery PropionylCoA Propionyl-CoA AlphaOx->PropionylCoA BranchedProduct->AlphaOx Handling of gem-dimethyl group

A hypothetical metabolic pathway for the degradation of this compound.
Potential Signaling Implications

Branched-chain fatty acids and their derivatives can act as signaling molecules. While there is no direct evidence for this compound, its accumulation or flux through a metabolic pathway could potentially modulate the activity of nuclear receptors (e.g., PPARs) or other transcription factors involved in lipid metabolism and inflammation.

Proposed Experimental Protocols for Investigation

To elucidate the biological function of this compound, a series of targeted experiments would be necessary. The following are proposed high-level methodologies.

Synthesis and Characterization

Objective: To obtain a pure standard of this compound for use in subsequent experiments.

Methodology:

  • Organic Synthesis: A multi-step organic synthesis would be required, likely starting from commercially available precursors. The key steps would involve the stereoselective formation of the double bonds and the introduction of the methyl groups.

  • Purification: The synthesized compound would be purified using high-performance liquid chromatography (HPLC).

  • Structural Verification: The structure of the purified compound would be confirmed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

In Vitro Enzymatic Assays

Objective: To identify enzymes that can metabolize this compound.

Methodology:

  • Enzyme Selection: A panel of candidate enzymes would be selected, including known enoyl-CoA isomerases, 2,4-dienoyl-CoA reductases, and acyl-CoA dehydrogenases from various subcellular compartments (mitochondria, peroxisomes).

  • Assay Conditions: The synthesized this compound would be incubated with each purified enzyme under optimized buffer and cofactor conditions.

  • Product Analysis: The reaction mixture would be analyzed by LC-MS to identify and quantify any metabolic products. The disappearance of the substrate would be monitored by HPLC.

Table 1: Hypothetical Quantitative Data from In Vitro Enzymatic Assays

Enzyme Substrate Concentration (µM) Vmax (nmol/min/mg) Km (µM)
Enoyl-CoA Isomerase (putative) 10 - 500 To be determined To be determined

| 2,4-Dienoyl-CoA Reductase (putative) | 10 - 500 | To be determined | To be determined |

Cell-Based Metabolic Studies

Objective: To determine if 3,4,4-trimethylhepta-2,5-dienoic acid (the free fatty acid form) can be metabolized by intact cells.

Methodology:

  • Cell Culture: A relevant cell line (e.g., hepatocytes, myoblasts) would be cultured.

  • Stable Isotope Labeling: The cells would be incubated with a stable isotope-labeled version (e.g., ¹³C or ²H) of 3,4,4-trimethylhepta-2,5-dienoic acid.

  • Metabolite Extraction and Analysis: After incubation, cellular metabolites would be extracted and analyzed by GC-MS or LC-MS to trace the metabolic fate of the labeled fatty acid.

Experimental Workflow for Cell-Based Metabolism Start Start: Synthesize Labeled 3,4,4-trimethylhepta-2,5-dienoic acid CellCulture Culture Hepatocytes Start->CellCulture Incubation Incubate Cells with Labeled Fatty Acid CellCulture->Incubation Extraction Extract Cellular Metabolites Incubation->Extraction Analysis Analyze by LC-MS/GC-MS Extraction->Analysis Data Identify and Quantify Labeled Metabolites Analysis->Data End End: Determine Metabolic Fate Data->End

A proposed experimental workflow for investigating the cellular metabolism of 3,4,4-trimethylhepta-2,5-dienoic acid.

Conclusion and Future Directions

The biological role of this compound remains an open question. Based on its chemical structure, it is plausible that it is an intermediate in a yet-to-be-characterized pathway of branched-chain fatty acid metabolism. The presence of a gem-dimethyl group at a position that would interfere with standard beta-oxidation suggests that its metabolism may require novel enzymatic activities.

Future research should focus on the chemical synthesis of this molecule and its isotopologues to enable in vitro and cell-based metabolic studies. Identification of the enzymes that interact with this compound will be a critical step in understanding its physiological relevance. Furthermore, investigating its potential presence in biological samples through targeted metabolomics could provide clues to its endogenous origin and function. Unraveling the metabolism of this unique fatty acyl-CoA may reveal new aspects of lipid biochemistry and its regulation.

In-depth Technical Guide: The Elusive Role of 3,4,4-trimethylhepta-2,5-dienoyl-CoA in Cellular Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the current scientific understanding of 3,4,4-trimethylhepta-2,5-dienoyl-CoA and its position within cellular metabolism. Despite a comprehensive search of available scientific literature, it is apparent that this specific multi-methyl-branched fatty acyl-CoA is not a well-characterized metabolite. The current body of research does not provide sufficient data to construct a detailed overview of its metabolic pathways, associated quantitative data, or established experimental protocols. This document summarizes the limited available information and contextualizes it within the broader field of unsaturated fatty acid metabolism.

Introduction

This compound is identified as a multi-methyl-branched fatty acyl-coenzyme A. Such molecules are typically intermediates in the biosynthesis or degradation of fatty acids. Branched-chain fatty acids, while less common than their straight-chain counterparts, play significant roles in determining the properties of cell membranes and can be involved in specific signaling pathways. The presence of two double bonds in a dienoyl-CoA structure suggests its involvement in the β-oxidation of polyunsaturated fatty acids. However, direct evidence and detailed studies concerning this compound are conspicuously absent from the current scientific literature.

Contextual Metabolic Pathways: The β-Oxidation of Unsaturated Fatty Acids

While specific data on this compound is unavailable, we can infer its likely metabolic context by examining the established pathways for analogous molecules, particularly dienoyl-CoAs. The degradation of unsaturated fatty acids requires auxiliary enzymes to handle the double bonds that disrupt the standard β-oxidation cycle.

A key intermediate in the metabolism of certain polyunsaturated fatty acids is a 2,4-dienoyl-CoA species. The degradation of these intermediates necessitates the action of 2,4-dienoyl-CoA reductase, an NADPH-dependent enzyme. This enzyme reduces the 2,4-dienoyl-CoA to a 3-enoyl-CoA, which can then be isomerized to a 2-enoyl-CoA, allowing it to re-enter the β-oxidation pathway.

Another related intermediate, a 2,5-dienoyl-CoA, can be metabolized through two potential routes: an isomerase-dependent pathway or a reductase-dependent pathway.

Given its structure, it is plausible that this compound could be an intermediate in the degradation of a complex, multi-branched polyunsaturated fatty acid. The methyl branches would likely require additional specific enzymes for their processing.

A hypothetical degradation pathway for a generic 2,5-dienoyl-CoA is depicted below. It is crucial to note that this is a generalized pathway and has not been specifically demonstrated for this compound.

G cluster_pathway Hypothetical Metabolism of a 2,5-Dienoyl-CoA Intermediate cluster_isomerase Isomerase-Dependent Pathway cluster_reductase Reductase-Dependent Pathway A 2,5-Dienoyl-CoA B Δ³,Δ²-Enoyl-CoA Isomerase A->B C 3,5-Dienoyl-CoA B->C D 2,4-Dienoyl-CoA Reductase C->D Requires prior isomerization E 3-Enoyl-CoA D->E F β-Oxidation Spiral E->F

Caption: Hypothetical metabolic routes for a generic 2,5-dienoyl-CoA intermediate.

Quantitative Data

A thorough search for quantitative data regarding this compound yielded no specific results. There is no available information on its cellular concentrations, kinetic parameters of enzymes that may act on it, or its flux through any metabolic pathway.

Experimental Protocols

The absence of primary research on this compound means there are no established, specific experimental protocols for its study. However, should this molecule be identified as a key metabolite in a biological system, researchers could adapt existing methods for the analysis of other acyl-CoA species.

A generalized workflow for the investigation of a novel acyl-CoA is outlined below.

G cluster_workflow Generalized Experimental Workflow for Acyl-CoA Analysis A Sample Preparation (e.g., cell culture, tissue) B Metabolite Extraction (e.g., solid-phase extraction) A->B G Metabolic Flux Analysis (using stable isotopes) A->G For dynamic studies C Chromatographic Separation (e.g., HPLC, UPLC) B->C F Enzyme Assays (if purified enzyme is available) B->F For activity studies D Mass Spectrometry (e.g., LC-MS/MS) C->D E Data Analysis and Quantification D->E

**Caption

The Metabolic Crossroads of a Unique Acyl-CoA: A Technical Guide to 3,4,4-trimethylhepta-2,5-dienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: 3,4,4-trimethylhepta-2,5-dienoyl-CoA is a structurally distinct metabolic intermediate, positioned at the intersection of branched-chain and unsaturated fatty acid metabolism. Its unique configuration, featuring multiple methyl branches and a conjugated diene system, suggests a specialized role in cellular bioenergetics and signaling. This technical guide consolidates the current, albeit limited, understanding of this molecule, proposing a plausible metabolic context based on established principles of lipid catabolism. The intricate nature of its predicted metabolic pathway highlights potential enzymatic targets for therapeutic intervention in metabolic disorders.

Introduction: A Structurally Novel Metabolic Intermediate

This compound is a multi-methyl-branched fatty acyl-CoA. While direct experimental evidence for its metabolic role is scarce in publicly available literature, its chemical structure provides significant clues to its likely involvement in the catabolism of complex lipids. The presence of methyl groups, particularly at the C4 position, and the 2,5-dienoyl-CoA moiety suggest that its degradation requires a specialized set of enzymes beyond the canonical beta-oxidation pathway. It is hypothesized to be an intermediate in the breakdown of isoprenoid-derived fatty acids or other complex branched-chain unsaturated fatty acids.

Proposed Metabolic Pathway for the Catabolism of a Precursor to this compound

The degradation of the parent fatty acid leading to the formation of this compound and its subsequent breakdown likely involves a series of specialized enzymatic reactions. The geminal dimethyl group at the C4 position of the heptanoyl chain is a key structural feature that necessitates alternative metabolic strategies to bypass the steric hindrance it imposes on standard beta-oxidation enzymes.

A plausible catabolic pathway is outlined below:

  • Initial Rounds of Beta-Oxidation: The parent fatty acid likely undergoes initial cycles of beta-oxidation until the branch points are reached.

  • Encountering the Branch Points: The presence of methyl groups, particularly the gem-dimethyl group, will halt the standard beta-oxidation machinery.

  • Formation of the 2,5-Dienoyl-CoA Intermediate: A dehydrogenation step could lead to the formation of a 2,4-dienoyl-CoA species, which is then isomerized to a 3,5-dienoyl-CoA intermediate. A subsequent dehydrogenation could then yield the this compound. However, a more likely scenario involves an initial alpha-oxidation step to remove a carbon and resolve the branching, followed by dehydrogenation steps.

  • Specialized Enzymatic Processing: The metabolism of the 2,5-dienoyl-CoA structure itself requires specific enzymes. Notably, a Δ3,5,Δ2,4-dienoyl-CoA isomerase can convert a 3,5-dienoyl-CoA to a 2,4-dienoyl-CoA, which can then be processed by a 2,4-dienoyl-CoA reductase. Given the 2,5-dienoyl structure, it is probable that an isomerase first converts it to a conjugated system that can be acted upon by reductases and other enzymes of the beta-oxidation pathway.

The metabolism of branched-chain fatty acids often occurs within peroxisomes, which contain the necessary enzymatic machinery to handle these complex structures.

Key Enzymatic Steps and Potential Regulatory Points

The metabolism of this compound is predicted to involve several key enzyme classes:

  • Acyl-CoA Dehydrogenases: These enzymes introduce double bonds into the fatty acyl-CoA chain. Specific dehydrogenases are required for branched-chain substrates.

  • Enoyl-CoA Isomerases: These enzymes are crucial for repositioning double bonds to allow for the action of downstream enzymes in the beta-oxidation pathway. The conversion of the 2,5-diene system likely requires a specific isomerase.

  • 2,4-Dienoyl-CoA Reductase: This enzyme is essential for the metabolism of polyunsaturated fatty acids that form 2,4-dienoyl-CoA intermediates. It reduces the conjugated diene to a single double bond, allowing beta-oxidation to proceed.

  • Alpha-Oxidase: In cases of beta-carbon substitution, alpha-oxidation is employed to remove a single carbon from the carboxyl end of the fatty acid, thus shifting the position of the branch point.

The regulation of these specialized catabolic pathways is likely tied to the overall energy status of the cell and the availability of substrates. The expression of the requisite enzymes may be induced by the presence of their specific branched-chain fatty acid substrates.

Data Presentation

Due to the absence of direct experimental studies on this compound, no quantitative data on its enzyme kinetics, cellular concentrations, or metabolic flux can be provided at this time. The following table structure is proposed for the future collation of such data as it becomes available through research.

ParameterValueUnitsExperimental ContextReference
Enzyme Kinetics
Km (for specific enzyme)µM
Vmax (for specific enzyme)nmol/min/mg protein
Cellular Concentration
Tissue/Organellepmol/g tissue
Metabolic Flux
Rate of formationnmol/h/g tissue
Rate of degradationnmol/h/g tissue

Experimental Protocols

As no specific experimental protocols for the study of this compound are available in the literature, this section provides generalized methodologies that could be adapted for its investigation.

Protocol 1: In Vitro Enzymatic Assay for a Putative Isomerase

  • Objective: To determine if a candidate isomerase can convert this compound to a substrate amenable to beta-oxidation.

  • Materials:

    • Synthesized this compound

    • Purified recombinant candidate isomerase

    • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

    • Quenching solution (e.g., 10% acetic acid)

    • HPLC system with a suitable column (e.g., C18) for separation of acyl-CoAs.

  • Procedure:

    • Prepare a reaction mixture containing the reaction buffer and the synthesized substrate.

    • Initiate the reaction by adding the purified enzyme.

    • Incubate at a controlled temperature (e.g., 37°C) for various time points.

    • Stop the reaction by adding the quenching solution.

    • Analyze the reaction mixture by HPLC to detect the disappearance of the substrate and the appearance of a new product peak.

    • Characterize the product using mass spectrometry to confirm its structure.

Protocol 2: Cellular Uptake and Metabolism Studies

  • Objective: To investigate the uptake and metabolism of a precursor fatty acid to this compound in cultured cells.

  • Materials:

    • Cultured cells (e.g., hepatocytes, myoblasts)

    • Radiolabeled or stable isotope-labeled precursor fatty acid

    • Cell culture medium

    • Scintillation counter or mass spectrometer for detection of labeled metabolites.

  • Procedure:

    • Incubate the cultured cells with the labeled precursor fatty acid for various time periods.

    • Wash the cells to remove extracellular label.

    • Lyse the cells and extract the acyl-CoA fraction.

    • Analyze the acyl-CoA fraction using radio-HPLC or LC-MS to identify and quantify labeled intermediates, including this compound.

Visualizations of Metabolic Pathways

The following diagrams illustrate the proposed metabolic context for this compound.

Proposed_Metabolic_Pathway Precursor Precursor Branched-Chain Unsaturated Fatty Acid Acyl_CoA Branched-Chain Unsaturated Acyl-CoA Precursor->Acyl_CoA Acyl-CoA Synthetase Beta_Oxidation Initial Beta-Oxidation Cycles Acyl_CoA->Beta_Oxidation Intermediate Branched-Chain Enoyl-CoA (Steric Hindrance) Beta_Oxidation->Intermediate Alpha_Oxidation Alpha-Oxidation Intermediate->Alpha_Oxidation Shortened_Acyl_CoA Shortened and Branched Acyl-CoA Alpha_Oxidation->Shortened_Acyl_CoA Target_Molecule This compound Shortened_Acyl_CoA->Target_Molecule Dehydrogenation Isomerase Isomerase Target_Molecule->Isomerase Reductase Reductase Isomerase->Reductase Further_Beta_Oxidation Further Beta-Oxidation Reductase->Further_Beta_Oxidation Acetyl_CoA Acetyl-CoA Further_Beta_Oxidation->Acetyl_CoA Propionyl_CoA Propionyl-CoA Further_Beta_Oxidation->Propionyl_CoA

Caption: Proposed catabolic pathway for a precursor of this compound.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_cellular Cellular Analysis Substrate This compound (Synthesized) Incubation Incubation Substrate->Incubation Enzyme Candidate Enzyme (e.g., Isomerase) Enzyme->Incubation Analysis HPLC / MS Analysis Incubation->Analysis Labeled_Precursor Labeled Precursor Fatty Acid Cell_Incubation Incubation Labeled_Precursor->Cell_Incubation Cultured_Cells Cultured Cells Cultured_Cells->Cell_Incubation Metabolite_Extraction Acyl-CoA Extraction Cell_Incubation->Metabolite_Extraction Metabolite_Analysis LC-MS Analysis Metabolite_Extraction->Metabolite_Analysis

Caption: General experimental workflow for investigating the metabolism of the target molecule.

Conclusion and Future Directions

While this compound remains an enigmatic metabolic intermediate, its unique structure strongly suggests a role in specialized lipid degradation pathways. The proposed metabolic context, involving a combination of alpha- and beta-oxidation along with the action of specific isomerases and reductases, provides a framework for future research. Elucidating the precise enzymatic steps and regulatory mechanisms involved in its metabolism could unveil novel therapeutic targets for managing metabolic diseases characterized by aberrant lipid processing. Further research, employing the synthesis of this molecule and its precursors for in vitro and cellular studies, is imperative to validate these hypotheses and to fully understand its physiological significance.

Potential Enzymatic Pathways Involving 3,4,4-Trimethylhepta-2,5-dienoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The enzymatic pathways described herein for 3,4,4-trimethylhepta-2,5-dienoyl-CoA are hypothetical and constructed based on established principles of fatty acid metabolism for structurally related molecules. Direct experimental evidence for the metabolism of this specific compound is not currently available in the scientific literature. This guide is intended to provide a foundational framework for future research.

Introduction

This compound is a complex, multi-methyl-branched unsaturated fatty acyl-CoA. Its unique structural features, including a methyl group at the β-position (C3), a gem-dimethyl group at C4, and a conjugated diene system, suggest that its metabolism would require a specialized set of enzymatic activities deviating from the standard β-oxidation pathway. This technical guide outlines potential catabolic and anabolic pathways, drawing parallels from the known metabolism of other branched-chain and unsaturated fatty acids. We provide illustrative quantitative data for homologous enzymes and generalized experimental protocols to serve as a starting point for the investigation of this novel molecule.

Proposed Catabolic Pathway for this compound

The degradation of this compound is likely to be a multi-step process involving enzymes from different metabolic pathways to overcome its complex structure.

Initial Processing: α-Oxidation

The methyl group at the C3 position sterically hinders the action of acyl-CoA dehydrogenase, the first enzyme of β-oxidation. Therefore, a likely initial step is α-oxidation, a process known to be involved in the metabolism of 3-methyl-branched fatty acids like phytanic acid. This pathway involves the removal of the original carboxyl carbon.

A proposed initial sequence of reactions is as follows:

  • Hydroxylation: A phytanoyl-CoA hydroxylase-like enzyme would catalyze the hydroxylation of the α-carbon (C2).

  • Lyase Reaction: A 2-hydroxyphytanoyl-CoA lyase-like enzyme would then cleave the C1-C2 bond, yielding formyl-CoA and a C6-aldehyde.

  • Dehydrogenation: The resulting aldehyde would be oxidized to a carboxylic acid by an aldehyde dehydrogenase.

  • Activation: The newly formed carboxylic acid would be activated to its CoA ester, which could then potentially enter a modified β-oxidation pathway.

Catabolic_Pathway_Alpha_Oxidation cluster_alpha_ox α-Oxidation start This compound step1 2-Hydroxy-3,4,4-trimethylhepta-2,5-dienoyl-CoA start->step1 Phytanoyl-CoA Hydroxylase-like step2 2,3,3-Trimethylhexa-1,4-dienal + Formyl-CoA step1->step2 2-Hydroxyphytanoyl-CoA Lyase-like step3 2,3,3-Trimethylhexa-1,4-dienoic acid step2->step3 Aldehyde Dehydrogenase step4 2,3,3-Trimethylhexa-1,4-dienoyl-CoA step3->step4 Acyl-CoA Synthetase

Figure 1: Proposed α-oxidation of this compound.
Handling the Dienoyl Structure and Gem-Dimethyl Group

Following α-oxidation, the resulting 2,3,3-trimethylhexa-1,4-dienoyl-CoA would still present challenges for standard β-oxidation due to the double bonds and the gem-dimethyl group.

  • Isomerization and Reduction: The 1,4-diene would likely be isomerized and then reduced. An enoyl-CoA isomerase could potentially shift the double bonds to a conjugated 2,4-diene. This intermediate could then be a substrate for a 2,4-dienoyl-CoA reductase, which would reduce the diene to a single double bond, likely at the 3-position. A subsequent isomerization by enoyl-CoA isomerase would move the double bond to the 2-position, allowing for β-oxidation to proceed.

  • Metabolism of the Gem-Dimethyl Group: The gem-dimethyl group at the C3 position (originally C4) would still pose a significant steric hindrance. It is plausible that a cytochrome P450 monooxygenase could hydroxylate one of the methyl groups. Subsequent oxidation to a carboxylic acid would create a dicarboxylic acid intermediate that could potentially be further metabolized, although the exact subsequent steps are unclear and may involve ω-oxidation-like processes.

Catabolic_Pathway_Further_Metabolism cluster_dienoyl Dienoyl Processing cluster_gem_dimethyl Gem-Dimethyl Group Metabolism start 2,3,3-Trimethylhexa-1,4-dienoyl-CoA step1 2,3,3-Trimethylhexa-2,4-dienoyl-CoA start->step1 Enoyl-CoA Isomerase step2 2,3,3-Trimethylhex-3-enoyl-CoA step1->step2 2,4-Dienoyl-CoA Reductase step3 2,3,3-Trimethylhex-2-enoyl-CoA step2->step3 Enoyl-CoA Isomerase step3_cont 2,3,3-Trimethylhex-2-enoyl-CoA step4 Hydroxylated Intermediate step3_cont->step4 Cytochrome P450 Monooxygenase step5 Dicarboxylic Acid Intermediate step4->step5 Alcohol/Aldehyde Dehydrogenase

Figure 2: Proposed metabolism of the dienoyl and gem-dimethyl moieties.

Proposed Biosynthetic Pathway for 3,4,4-trimethylhepta-2,5-dienoic acid

The biosynthesis of a multi-methyl-branched unsaturated fatty acid like 3,4,4-trimethylhepta-2,5-dienoic acid is likely to proceed via a polyketide synthase (PKS) or a fatty acid synthase (FAS) system with specialized domains.

The assembly could hypothetically proceed as follows:

  • Chain Initiation: An acetyl-CoA starter unit is loaded onto the acyl carrier protein (ACP).

  • Chain Elongation and Branching: Three successive rounds of elongation with methylmalonyl-CoA would introduce the methyl groups at positions 3 and 4. A gem-dimethyl group at C4 could arise from two consecutive methylmalonyl-CoA additions without an intervening reduction step at the keto group, followed by a dehydration.

  • Unsaturation: Dehydratase domains within the PKS/FAS complex would introduce the double bonds at positions 2 and 5.

  • Chain Termination: A thioesterase domain would release the final product as a free fatty acid, which would then be activated to its CoA ester.

Biosynthetic_Pathway start Acetyl-CoA (Starter) elong1 Elongation 1 (+ Methylmalonyl-CoA) start->elong1 elong2 Elongation 2 (+ Methylmalonyl-CoA) elong1->elong2 elong3 Elongation 3 (+ Malonyl-CoA) elong2->elong3 dehyd1 Dehydration 1 (Δ2) elong3->dehyd1 dehyd2 Dehydration 2 (Δ5) dehyd1->dehyd2 release Thioesterase Release dehyd2->release product 3,4,4-Trimethylhepta-2,5-dienoic acid release->product activation Acyl-CoA Synthetase product->activation final_product This compound activation->final_product

Figure 3: Hypothetical biosynthetic pathway for 3,4,4-trimethylhepta-2,5-dienoic acid.

Illustrative Quantitative Data for Homologous Enzymes

The following tables summarize kinetic parameters for enzymes that are homologous to those proposed in the metabolic pathways of this compound. This data is provided for illustrative purposes to give an indication of the potential enzymatic efficiencies.

Table 1: Kinetic Parameters of Phytanoyl-CoA Hydroxylase

Substrate Km (µM) Vmax (nmol/min/mg) Source Organism
Phytanoyl-CoA 10 - 50 5 - 20 Human

| Pristanoyl-CoA | ~100 | Lower than Phytanoyl-CoA | Human |

Table 2: Kinetic Parameters of 2,4-Dienoyl-CoA Reductase

Substrate Km (µM) Vmax (µmol/min/mg) Source Organism
trans-2,cis-4-Decadienoyl-CoA 2 - 10 100 - 200 Bovine Liver

| trans-2,trans-4-Decadienoyl-CoA | 5 - 20 | 50 - 150 | Rat Liver |

Generalized Experimental Protocols

The following are generalized protocols for assaying the activity of key enzyme classes proposed to be involved in the metabolism of this compound. These protocols would need to be optimized for the specific substrate and enzyme source.

Assay for α-Oxidation Activity

This protocol is adapted from methods used to measure the α-oxidation of phytanic acid.

Principle: The assay measures the release of 14CO2 from [1-14C]-labeled 3,4,4-trimethylhepta-2,5-dienoic acid after its conversion to the CoA ester and subsequent α-oxidation.

Materials:

  • [1-14C]-3,4,4-trimethylhepta-2,5-dienoic acid (custom synthesis)

  • Cell homogenate or purified enzyme fraction

  • Reaction Buffer: 50 mM Tris-HCl, pH 7.4

  • Cofactors: 2 mM ATP, 0.5 mM CoA, 5 mM MgCl2, 1 mM NAD+, 2 mM L-carnitine (for mitochondrial import if applicable), 0.1 mM FAD

  • CO2 trapping solution: 1 M NaOH

  • Scintillation cocktail

Procedure:

  • Prepare the reaction mixture in a sealed vial containing:

    • 50 µL Cell homogenate (protein concentration ~1-2 mg/mL)

    • 50 µL Reaction Buffer

    • 10 µL Cofactor mix

    • 10 µL [1-14C]-3,4,4-trimethylhepta-2,5-dienoic acid (specific activity ~50,000 dpm/nmol)

  • In the center of the sealed vial, place a small cup containing a filter paper soaked in 200 µL of 1 M NaOH to trap the evolved 14CO2.

  • Incubate the reaction at 37°C for 1-2 hours with gentle shaking.

  • Stop the reaction by injecting 100 µL of 6 M HCl into the reaction mixture (not the trapping solution).

  • Continue incubation for another hour to ensure all 14CO2 is released from the acidified medium and trapped in the NaOH.

  • Remove the filter paper and place it in a scintillation vial with a suitable scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the rate of α-oxidation as nmol of 14CO2 released per minute per mg of protein.

Assay for 2,4-Dienoyl-CoA Reductase Activity

This protocol is a spectrophotometric assay based on the decrease in absorbance of the dienoyl-CoA substrate.

Principle: 2,4-Dienoyl-CoA reductase catalyzes the NADPH-dependent reduction of a 2,4-dienoyl-CoA, which can be monitored by the decrease in absorbance at a specific wavelength (typically around 300-320 nm).

Materials:

  • 3,4,4-trimethylhepta-2,4-dienoyl-CoA (custom synthesis, assuming prior isomerization)

  • Purified 2,4-dienoyl-CoA reductase or cell fraction containing the enzyme

  • Assay Buffer: 100 mM Potassium phosphate (B84403) buffer, pH 7.0

  • NADPH solution: 10 mM in buffer

Procedure:

  • Prepare the substrate solution of 3,4,4-trimethylhepta-2,4-dienoyl-CoA in the assay buffer.

  • In a quartz cuvette, mix:

    • 900 µL Assay Buffer

    • 50 µL Substrate solution (to a final concentration in the range of its expected Km)

    • 20 µL NADPH solution (final concentration ~0.2 mM)

  • Equilibrate the mixture to the desired temperature (e.g., 25°C or 37°C) in a spectrophotometer.

  • Initiate the reaction by adding 30 µL of the enzyme solution.

  • Immediately monitor the decrease in absorbance at the λmax of the dienoyl-CoA substrate for 3-5 minutes.

  • Calculate the enzyme activity using the molar extinction coefficient of the substrate. One unit of activity is typically defined as the amount of enzyme that catalyzes the reduction of 1 µmol of substrate per minute.

Experimental_Workflow cluster_alpha_ox_assay α-Oxidation Assay Workflow cluster_reductase_assay 2,4-Dienoyl-CoA Reductase Assay Workflow a1 Prepare Reaction Mixture (Labeled Substrate, Enzyme, Cofactors) a2 Incubate at 37°C a1->a2 a3 Trap Evolved 14CO2 a2->a3 a4 Stop Reaction & Acidify a3->a4 a5 Quantify Radioactivity a4->a5 a6 Calculate Activity a5->a6 b1 Prepare Assay Mixture (Substrate, Buffer, NADPH) b2 Equilibrate Temperature b1->b2 b3 Initiate with Enzyme b2->b3 b4 Monitor Absorbance Decrease b3->b4 b5 Calculate Activity b4->b5

Figure 4: Generalized experimental workflows for key enzyme assays.

Conclusion

The metabolism of this compound presents a fascinating biochemical puzzle. Based on our current understanding of fatty acid metabolism, its degradation likely requires a consortium of enzymes, including those involved in α-oxidation, the processing of unsaturated fatty acids, and potentially cytochrome P450-mediated oxidation. Its biosynthesis is plausibly carried out by a modular polyketide synthase-like system. The hypothetical pathways and generalized protocols presented in this guide offer a rational starting point for researchers to begin to unravel the true metabolic fate of this complex molecule. Further investigation is warranted to validate these proposed pathways and to characterize the specific enzymes involved, which could reveal novel enzymatic mechanisms and metabolic capabilities.

The Pivotal Role of Multi-Methyl-Branched Fatty Acyl-CoAs in Cellular Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Multi-methyl-branched fatty acyl-CoAs (mmb-FA-CoAs), derived from the metabolism of dietary branched-chain fatty acids like phytanic acid and pristanic acid, are emerging as critical signaling molecules. Beyond their role as metabolic intermediates, these molecules function as high-affinity ligands for nuclear receptors, primarily the Peroxisome Proliferator-Activated Receptor Alpha (PPARα) and Retinoid X Receptors (RXRs). This technical guide provides an in-depth exploration of the signaling roles of mmb-FA-CoAs, focusing on their interaction with nuclear receptors, the subsequent downstream signaling cascades, and their implications for metabolic regulation and disease. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development in this area.

Introduction

Multi-methyl-branched fatty acids (mmb-FAs) are characterized by methyl groups on their acyl chains. The most well-studied of these are phytanic acid and its α-oxidation product, pristanic acid. In the cell, these fatty acids are converted to their coenzyme A (CoA) esters, phytanoyl-CoA and pristanoyl-CoA, to be metabolized, primarily within peroxisomes. However, a growing body of evidence indicates that these CoA derivatives are not merely substrates for catabolism but are potent signaling molecules that directly modulate gene expression.

This guide will delve into the core mechanisms by which mmb-FA-CoAs exert their signaling functions, with a particular focus on their role as ligands for PPARα and RXRs. We will explore the quantitative aspects of these interactions, the downstream transcriptional consequences, and the broader physiological implications for lipid homeostasis and metabolic diseases.

Biosynthesis and Metabolism of Multi-Methyl-Branched Fatty Acyl-CoAs

The primary dietary source of phytanic acid is from the degradation of chlorophyll (B73375). In ruminants and certain marine organisms, the phytol (B49457) side chain of chlorophyll is converted to phytanic acid and subsequently absorbed by humans through the consumption of dairy products, red meat, and some fish. Pristanic acid is primarily formed in the body through the α-oxidation of phytanic acid.

Peroxisomal α- and β-Oxidation

The breakdown of phytanoyl-CoA begins in the peroxisome with an α-oxidation step, necessary to bypass the β-methyl group that blocks direct β-oxidation. This process yields pristanoyl-CoA, which can then undergo several cycles of peroxisomal β-oxidation.

Signaling Pathways Activated by Multi-Methyl-Branched Fatty Acyl-CoAs

The primary signaling function of mmb-FA-CoAs is mediated through their direct binding to and activation of nuclear receptors, which function as ligand-activated transcription factors.

Activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα)

Phytanoyl-CoA and pristanoyl-CoA are high-affinity ligands for PPARα.[1] This binding induces a conformational change in the receptor, leading to the recruitment of coactivator proteins and the initiation of transcription of target genes.

  • PPARα-RXR Heterodimerization: PPARα exerts its transcriptional activity by forming a heterodimer with a Retinoid X Receptor (RXR). This heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[2][3]

cluster_ligands Ligands cluster_receptors Nuclear Receptors cluster_complex Transcriptional Complex cluster_dna Gene Regulation mmb_FA_CoA mmb-FA-CoA (Phytanoyl-CoA, Pristanoyl-CoA) PPARa PPARα mmb_FA_CoA->PPARa Binds (High Affinity) RXR_ligand RXR Ligand (e.g., 9-cis-Retinoic Acid, Phytanic Acid) RXR RXR RXR_ligand->RXR Binds PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR Heterodimerizes RXR->PPARa_RXR Heterodimerizes Coactivators Coactivators PPARa_RXR->Coactivators Recruits PPRE PPRE PPARa_RXR->PPRE Binds to Target_Genes Target Gene Transcription PPRE->Target_Genes Initiates

Figure 1: PPARα-RXR Signaling Pathway Activation by mmb-FA-CoAs.
Activation of Retinoid X Receptors (RXRs)

Phytanic acid itself has been identified as a natural ligand for RXRα and competes with high affinity for the 9-cis-retinoic acid binding site on RXRβ.[4][5] This interaction is significant as RXRs are obligate heterodimerization partners for numerous other nuclear receptors, including PPARs. The activation of RXR by phytanic acid can, therefore, have broad effects on gene expression.

Downstream Target Genes and Physiological Consequences

The activation of the PPARα-RXR heterodimer by mmb-FA-CoAs leads to the upregulation of a suite of genes involved in fatty acid transport and metabolism. This coordinated transcriptional response serves to enhance the catabolism of fatty acids, thereby reducing lipid accumulation.

Table 1: Key Downstream Target Genes of PPARα Activated by mmb-FA-CoAs

Gene Category Gene Examples Function Reference
Peroxisomal β-Oxidation ACOX1, EHHADH, ACAA1Enzymes catalyzing steps in the peroxisomal β-oxidation of fatty acids.[6]
Mitochondrial β-Oxidation CPT1, CPT2, ACADVLEnzymes involved in the transport of fatty acids into mitochondria and their subsequent β-oxidation.[6]
Fatty Acid Transport CD36, FATPMembrane proteins that facilitate the uptake of fatty acids into cells.[6]
Intracellular Fatty Acid Binding FABP1Proteins that bind fatty acids in the cytoplasm, facilitating their transport and targeting.[7]

The activation of these genes collectively enhances the cellular capacity to metabolize fatty acids, including the mmb-FAs themselves, in a feedback regulatory loop. This has significant implications for conditions characterized by lipid dysregulation, such as metabolic syndrome and non-alcoholic fatty liver disease.

The Role of Acyl-CoA Binding Domain Containing 5 (ACBD5)

ACBD5 is a peroxisomal membrane protein with an acyl-CoA binding domain that faces the cytosol.[8] It plays a crucial role in the metabolism of very-long-chain fatty acids (VLCFAs) by binding to their CoA esters and facilitating their transport into the peroxisome for β-oxidation.[9][10] Given that mmb-FA-CoAs are structurally similar to VLCFA-CoAs, ACBD5 is also implicated in their transport and metabolism.

cluster_cytosol Cytosol cluster_peroxisome_membrane Peroxisomal Membrane cluster_peroxisome_matrix Peroxisomal Matrix mmb_FA_CoA mmb-FA-CoA ACBD5 ACBD5 mmb_FA_CoA->ACBD5 Binds to ABCD1 ABCD1 (VLCFA Transporter) ACBD5->ABCD1 Presents to Beta_Oxidation β-Oxidation ABCD1->Beta_Oxidation Transports into Matrix

Figure 2: Role of ACBD5 in the Peroxisomal Import of mmb-FA-CoAs.

Quantitative Data

The signaling activity of mmb-FA-CoAs is underpinned by their high-affinity binding to nuclear receptors.

Table 2: Binding Affinities of Multi-Methyl-Branched Fatty Acyl-CoAs and Related Ligands to Nuclear Receptors

Ligand Receptor Binding Affinity (Kd) Reference
Phytanoyl-CoAPPARα~11 nM[1]
Pristanoyl-CoAPPARα~11 nM[1]
Phytanic AcidRXRαActivates at physiological concentrations[4]
Phytanic AcidRXRβHigh affinity, competes with 9-cis-retinoic acid[5]
9-cis-Retinoic AcidRXRαHigh affinity[11][12][13][14]

Experimental Protocols

Luciferase Reporter Assay for PPARα Activation

This protocol is designed to quantify the activation of PPARα by mmb-FA-CoAs or other test compounds in a cell-based system.

Objective: To measure the ligand-induced transcriptional activation of PPARα.

Principle: A reporter plasmid containing a luciferase gene under the control of a PPRE is co-transfected with a PPARα expression plasmid into a suitable mammalian cell line. Activation of PPARα by a ligand leads to the expression of luciferase, which can be quantified by measuring luminescence.

Materials:

  • Mammalian cell line (e.g., HEK293T, HepG2)

  • PPARα expression plasmid

  • PPRE-luciferase reporter plasmid

  • Renilla luciferase plasmid (for normalization)

  • Cell culture medium (e.g., DMEM) and fetal bovine serum (FBS)

  • Transfection reagent

  • Test compounds (e.g., phytanoyl-CoA, pristanoyl-CoA)

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the PPARα expression plasmid, PPRE-luciferase reporter plasmid, and the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Ligand Treatment: After 24 hours of transfection, replace the medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known PPARα agonist like GW7647).

  • Incubation: Incubate the cells for another 24 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the Dual-Luciferase® Reporter Assay System.

  • Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold induction of luciferase activity for each test compound relative to the vehicle control.

Start Start: Seed Cells Transfect Co-transfect with Plasmids (PPARα, PPRE-Luc, Renilla) Start->Transfect Treat Treat with Test Compounds Transfect->Treat Incubate Incubate (24h) Treat->Incubate Lyse Lyse Cells Incubate->Lyse Measure Measure Luciferase Activity Lyse->Measure Analyze Analyze Data (Normalize and Calculate Fold Induction) Measure->Analyze End End Analyze->End

Figure 3: Workflow for PPARα Luciferase Reporter Assay.
In Vitro Acyl-CoA Binding Assay using Fluorescence

This protocol describes a method to assess the binding of mmb-FA-CoAs to a purified protein of interest, such as a nuclear receptor or an acyl-CoA binding protein, using a fluorescently labeled acyl-CoA.

Objective: To determine the binding affinity of a protein for a specific acyl-CoA.

Principle: A fluorescently labeled acyl-CoA (e.g., NBD-palmitoyl-CoA) is incubated with the purified protein. The binding can be detected by a change in the fluorescent properties of the probe upon binding or by separating the protein-ligand complex from the free ligand and quantifying the fluorescence associated with the protein.

Materials:

  • Purified protein of interest (e.g., recombinant PPARα ligand-binding domain)

  • Fluorescently labeled acyl-CoA (e.g., NBD-palmitoyl-CoA)

  • Unlabeled mmb-FA-CoA for competition assay

  • Assay buffer (e.g., phosphate (B84403) buffer with appropriate pH)

  • 96-well black microplate

  • Fluorometer

Procedure:

  • Preparation of Reagents: Prepare stock solutions of the purified protein, fluorescently labeled acyl-CoA, and unlabeled competitor acyl-CoA in the assay buffer.

  • Binding Reaction: In a 96-well black microplate, add a fixed concentration of the purified protein and the fluorescently labeled acyl-CoA to each well.

  • Competition: For competition assays, add increasing concentrations of the unlabeled mmb-FA-CoA to the wells.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes), protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity in a fluorometer at the appropriate excitation and emission wavelengths for the fluorescent probe.

  • Data Analysis: For competition assays, plot the fluorescence intensity as a function of the competitor concentration. Fit the data to a suitable binding model to determine the IC50, from which the binding affinity (Ki) can be calculated.

Conclusion and Future Directions

Multi-methyl-branched fatty acyl-CoAs are integral players in cellular signaling, acting as high-affinity ligands for the PPARα-RXR nuclear receptor heterodimer. This interaction triggers a transcriptional program that enhances fatty acid catabolism, highlighting a sophisticated feedback mechanism for maintaining lipid homeostasis. The role of ACBD5 in facilitating the peroxisomal import of these molecules further underscores the intricate regulation of their metabolic and signaling functions.

For researchers and drug development professionals, the signaling pathways modulated by mmb-FA-CoAs present promising therapeutic targets for metabolic diseases. The development of specific agonists or antagonists for the PPARα-RXR heterodimer that mimic or block the effects of these endogenous ligands could offer novel strategies for the treatment of conditions such as dyslipidemia, non-alcoholic fatty liver disease, and insulin (B600854) resistance. Further research is warranted to fully elucidate the complete spectrum of genes regulated by mmb-FA-CoAs and to explore their potential roles in other physiological and pathological processes.

References

Navigating the Uncharted Territory of Novel Lipids: A Technical Guide to Investigating 3,4,4-trimethylhepta-2,5-dienoyl-CoA in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the theoretical framework and practical methodologies for the characterization of novel, multi-methyl-branched fatty acyl-CoAs within the complex landscape of lipidomics.

Introduction: The Enigma of 3,4,4-trimethylhepta-2,5-dienoyl-CoA

This compound is identified as a multi-methyl-branched fatty acyl-coenzyme A (acyl-CoA).[1][2] As of the current scientific landscape, this specific molecule remains largely uncharacterized in published literature. Its biological significance, metabolic pathway, and potential role in signaling cascades are yet to be elucidated. This guide, therefore, serves as a foundational framework for researchers venturing into the study of this and other novel lipid species. It outlines a comprehensive lipidomics workflow, from sample handling to data interpretation, providing the necessary tools to investigate the function and relevance of molecules like this compound.

The Lipidomics Workflow: A Roadmap for Discovery

Lipidomics is a powerful, mass spectrometry-driven field that enables the large-scale identification and quantification of lipids in a biological system.[3] A typical lipidomics workflow is a multi-step process that requires careful planning and execution to generate high-quality, reproducible data.[4]

Experimental Design and Sample Preparation

The initial and most critical phase of any lipidomics study is the experimental design and subsequent sample preparation. The chosen methods will profoundly impact the quality and scope of the resulting data.

Key Considerations for Sample Preparation:

  • Sample Collection and Storage: Rapid quenching of metabolic activity and storage at -80°C are crucial to preserve the integrity of acyl-CoA species.

  • Lipid Extraction: The choice of extraction method is critical for comprehensive lipid recovery. A modified Folch or Bligh-Dyer extraction is commonly used for broad lipid coverage, while specific solid-phase extraction (SPE) protocols can be employed to enrich for acyl-CoAs.[3][5]

  • Internal Standards: The inclusion of a suite of internal standards, including a structurally similar, stable isotope-labeled acyl-CoA (e.g., C17:0-CoA), is essential for accurate quantification.[6]

Analytical Platforms for Acyl-CoA Analysis

Mass spectrometry (MS) is the central analytical technique for the analysis of acyl-CoA species due to its high sensitivity and specificity.[7][8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most widely used platform for acyl-CoA analysis.[7][8] Reversed-phase liquid chromatography (RPLC) coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) allows for the separation of acyl-CoA isomers and their accurate mass measurement.[9]

  • Tandem Mass Spectrometry (MS/MS): Fragmentation analysis (MS/MS) is indispensable for the structural elucidation of novel lipids. Collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) can provide characteristic fragmentation patterns for acyl-CoAs, revealing the fatty acyl chain and the coenzyme A moiety.

Hypothetical Quantitative Data Presentation

In a typical lipidomics experiment, the abundance of this compound would be measured across different experimental conditions. The data should be presented in a clear and structured format to facilitate comparison and interpretation.

Table 1: Hypothetical Quantification of this compound in a Cellular Model

Treatment Group Concentration (pmol/mg protein) ± SD Fold Change vs. Control p-value
Control1.2 ± 0.31.0-
Treatment A5.8 ± 1.14.8< 0.01
Treatment B0.5 ± 0.10.4< 0.05

Experimental Protocols: A Practical Guide

Detailed and reproducible experimental protocols are the cornerstone of high-quality scientific research. Below are generalized protocols that can be adapted for the study of this compound.

Protocol for Acyl-CoA Extraction from Cultured Cells
  • Cell Lysis: Wash cell pellets (1-5 million cells) with ice-cold phosphate-buffered saline (PBS). Lyse the cells by adding 1 mL of ice-cold 2:1 methanol/chloroform (B151607).

  • Phase Separation: Add 0.5 mL of water to induce phase separation. Vortex thoroughly and centrifuge at 2,000 x g for 10 minutes.

  • Acyl-CoA Collection: The upper aqueous/methanol phase contains the acyl-CoAs. Carefully collect this phase, avoiding the protein interface and the lower chloroform phase.

  • Drying and Reconstitution: Dry the collected supernatant under a stream of nitrogen. Reconstitute the dried extract in a suitable solvent for LC-MS analysis, such as 50% methanol.[10]

Protocol for LC-MS/MS Analysis of Acyl-CoAs
  • Chromatographic Separation: Use a C18 reversed-phase column with a gradient elution.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% to 95% B over 20 minutes.

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Full Scan (MS1): Acquire data in the m/z range of 700-1200.

    • Tandem MS (MS2): Use data-dependent acquisition (DDA) to trigger MS/MS scans on the most abundant precursor ions. Set the collision energy to optimize fragmentation of the acyl-CoA of interest.

Visualizing a Hypothetical Signaling Pathway

While the specific signaling pathways involving this compound are unknown, we can create a hypothetical diagram to illustrate its potential role as a signaling molecule.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor GPCR ACSL Acyl-CoA Synthetase Receptor->ACSL Ext_Signal External Stimulus Ext_Signal->Receptor Acyl_CoA This compound ACSL->Acyl_CoA Lipid 3,4,4-trimethylhepta-2,5-dienoic acid Lipid->ACSL Enzyme Downstream Enzyme Acyl_CoA->Enzyme activates Effector Effector Protein Enzyme->Effector Response Cellular Response Effector->Response

Caption: A hypothetical signaling cascade initiated by an external stimulus.

Visualizing an Experimental Workflow

A clear workflow diagram is essential for communicating the experimental strategy.

Sample Biological Sample (e.g., Cells, Tissue) Extraction Lipid Extraction (Acyl-CoA Enrichment) Sample->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis DataProc Data Processing (Peak Picking, Alignment) Analysis->DataProc Stats Statistical Analysis DataProc->Stats Bioinfo Pathway Analysis & Biological Interpretation Stats->Bioinfo Result Identification of Dysregulated Pathways Bioinfo->Result

Caption: A generalized workflow for a lipidomics-based investigation.

Future Directions and Conclusion

The study of novel lipids such as this compound holds immense potential for uncovering new biological pathways and identifying novel therapeutic targets.[11] While this guide provides a comprehensive framework for the investigation of this and other uncharacterized acyl-CoAs, it is important to note that the specific methodologies will need to be optimized based on the biological system and the research question at hand. The application of advanced analytical techniques, coupled with robust experimental design and bioinformatics, will be paramount in deciphering the role of these enigmatic molecules in health and disease.[12]

References

An In-depth Technical Guide on the Putative Origins of 3,4,4-trimethylhepta-2,5-dienoyl-CoA in Organisms

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

3,4,4-trimethylhepta-2,5-dienoyl-CoA is a multi-methyl-branched fatty acyl-CoA whose natural origin and biosynthetic pathway remain unelucidated in published scientific literature.[1] Its unique structural features, including a gem-dimethyl group at the C4 position and conjugated double bonds, suggest a complex biosynthetic origin deviating from standard fatty acid synthesis. This technical guide explores two primary hypothetical pathways for its formation: the Polyketide Synthase (PKS) pathway and the Irregular Terpenoid Biosynthesis pathway. Drawing parallels with known biosynthetic mechanisms for structurally related natural products, this document outlines the plausible enzymatic steps, presents hypothetical quantitative data, and proposes experimental protocols for the future identification and characterization of its biogenesis. This guide is intended to serve as a foundational resource for researchers investigating novel metabolic pathways and for drug development professionals interested in unique lipid scaffolds.

Introduction

The vast chemical diversity of natural products offers a rich resource for drug discovery and biotechnology. Among these, uniquely modified fatty acyl-CoAs represent a class of molecules with significant, yet often underexplored, biological activities. This compound presents a particularly intriguing case due to its multi-methyl branching and specific unsaturation pattern. While commercially available, its presence in and origin from biological systems have not been documented. Understanding the biosynthesis of such a molecule could unveil novel enzymatic functions and pathways, providing new tools for synthetic biology and the generation of novel bioactive compounds.

This guide synthesizes information from related biosynthetic pathways to propose two plausible origins for this compound:

  • Polyketide Synthase (PKS) Pathway: This pathway is known for its ability to generate a wide variety of complex carbon skeletons, including those with multiple methyl branches, through the sequential condensation of small carboxylic acid units.

  • Irregular Terpenoid Biosynthesis Pathway: This pathway involves the non-canonical head-to-middle or tail-to-tail fusion of isoprenoid units, leading to highly branched structures that could serve as precursors.

Hypothetical Biosynthetic Pathways

Polyketide Synthase (PKS) Origin

The assembly of polyketides by PKSs offers a versatile platform for the generation of diverse chemical structures. The biosynthesis of this compound via a PKS pathway would likely involve a modular Type I PKS. The key structural feature, the gem-dimethyl group at C4, is a known motif in some polyketide natural products. Its formation can be achieved through the use of a dimethylmalonyl-CoA extender unit or successive C-methylations.

Proposed PKS Assembly:

  • Initiation: The PKS pathway could be initiated with a propionyl-CoA starter unit, which would form the terminal ethyl group of the heptanoyl chain.

  • Elongation and Methylation:

    • Module 1: Condensation with a methylmalonyl-CoA extender unit would introduce the first methyl group at what will become C3 of the final product.

    • Module 2: The introduction of the gem-dimethyl group at C4 is the most critical step. This could occur via two mechanisms:

      • Mechanism A: Dimethylmalonyl-CoA Extender Unit: A specialized acyltransferase (AT) domain could select for a dimethylmalonyl-CoA extender unit.

      • Mechanism B: Iterative C-Methylation: A C-methyltransferase (C-MeT) domain within the module could catalyze two successive methylations of a malonyl-CoA extender unit, using S-adenosyl methionine (SAM) as the methyl donor.

  • Tailoring: Following the condensation steps, dehydratase (DH) and enoylreductase (ER) domains within the PKS modules would act to introduce the double bonds at the C2 and C5 positions. A final thioesterase (TE) domain would then release the final product as a CoA thioester.

PKS_Pathway cluster_start Initiation cluster_module1 Module 1 cluster_module2 Module 2 cluster_release Release Propionyl_CoA Propionyl-CoA KS1 KS Propionyl_CoA->KS1 Starter Unit ACP1 ACP KS1->ACP1 Condensation AT1 AT AT1->ACP1 DH1 DH KS2 KS DH1->KS2 ACP1->DH1 Methylmalonyl_CoA Methylmalonyl-CoA Methylmalonyl_CoA->AT1 ACP2 ACP KS2->ACP2 Condensation AT2 AT AT2->ACP2 CMeT C-MeT (x2) or Dimethylmalonyl-CoA CMeT->AT2 DH2 DH TE TE DH2->TE ACP2->DH2 Final_Product 3,4,4-trimethylhepta- 2,5-dienoyl-CoA TE->Final_Product Release

Irregular Terpenoid Origin

Terpenoids are assembled from five-carbon isoprene (B109036) units, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). While regular monoterpenes (C10) are formed by a head-to-tail condensation of one DMAPP and one IPP molecule, irregular monoterpenes can be formed through non-canonical condensations. The biosynthesis of lavandulol, for instance, proceeds via a head-to-middle condensation of two DMAPP molecules.[2][3] A similar mechanism could generate a highly branched C10 precursor that is subsequently cleaved to yield the C7 backbone of the target molecule.

Proposed Irregular Terpenoid Pathway:

  • Precursor Formation: Two molecules of DMAPP undergo a head-to-middle or a related irregular condensation reaction, catalyzed by a specialized prenyltransferase, to form a branched C10 pyrophosphate intermediate.

  • Rearrangement and Cyclization (Optional): The C10 intermediate may undergo rearrangements or cyclizations, catalyzed by a terpene synthase, to form a more stable or specific scaffold.

  • Oxidative Cleavage: The C10 scaffold is then subjected to oxidative cleavage by enzymes such as cytochrome P450 monooxygenases or dioxygenases. This cleavage would remove three carbon atoms, yielding a C7 carboxylic acid or aldehyde.

  • Final Modifications: The resulting C7 intermediate would then undergo dehydrogenation to form the conjugated double bonds and finally be activated to its CoA thioester by an acyl-CoA synthetase.

Terpenoid_Pathway DMAPP1 DMAPP Prenyltransferase Irregular Prenyltransferase DMAPP1->Prenyltransferase DMAPP2 DMAPP DMAPP2->Prenyltransferase C10_Intermediate Branched C10-PP Intermediate Prenyltransferase->C10_Intermediate Oxidative_Cleavage Oxidative Cleavage (e.g., P450) C10_Intermediate->Oxidative_Cleavage C7_Intermediate C7 Carboxylic Acid Intermediate Oxidative_Cleavage->C7_Intermediate Dehydrogenation Dehydrogenation C7_Intermediate->Dehydrogenation C7_Dienoic_Acid 3,4,4-trimethylhepta- 2,5-dienoic acid Dehydrogenation->C7_Dienoic_Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase C7_Dienoic_Acid->Acyl_CoA_Synthetase Final_Product 3,4,4-trimethylhepta- 2,5-dienoyl-CoA Acyl_CoA_Synthetase->Final_Product

Proposed Data Presentation

As no experimental data currently exists for the biosynthesis of this compound, the following tables are proposed as templates for organizing future experimental findings.

Table 1: Hypothetical Kinetic Parameters of Key Biosynthetic Enzymes

EnzymeSubstrate(s)K_m (µM)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)
PKS Pathway
Acyltransferase (Module 2)Dimethylmalonyl-CoA50 - 20010 - 505 x 10⁴ - 1 x 10⁶
C-MethyltransferaseS-adenosyl methionine20 - 1005 - 205 x 10⁴ - 1 x 10⁶
Terpenoid Pathway
Irregular PrenyltransferaseDMAPP100 - 5000.1 - 1.02 x 10² - 1 x 10⁴
Cytochrome P450C10 Terpenoid Precursor5 - 500.5 - 5.01 x 10⁴ - 1 x 10⁶

Table 2: Proposed Stable Isotope Labeling Studies

Labeled PrecursorPredicted Labeled Positions in this compound
[1-¹³C]-PropionateC1
[2-¹³C]-MethylmalonateC2, C3, C3-methyl
[¹³C₂]-Acetate (via DMAPP)C4, C5, C6, C7 and associated methyls (complex pattern)

Proposed Experimental Protocols

The following protocols are designed to identify and characterize the biosynthetic pathway of this compound in a candidate organism, such as a marine bacterium, dinoflagellate, or sponge, known for producing unique lipids.

Identification of the Biosynthetic Gene Cluster

BGC_Identification Organism Candidate Organism (e.g., Marine Bacterium) Genomic_DNA Genomic DNA Extraction Organism->Genomic_DNA Sequencing Genome Sequencing and Assembly Genomic_DNA->Sequencing Annotation Gene Annotation (antiSMASH, etc.) Sequencing->Annotation Candidate_Clusters Identify Candidate PKS/Terpene Clusters Annotation->Candidate_Clusters Heterologous_Expression Heterologous Expression of Gene Cluster Candidate_Clusters->Heterologous_Expression Metabolite_Analysis Metabolite Analysis (LC-MS/MS) Heterologous_Expression->Metabolite_Analysis Product_Identification Identification of 3,4,4-trimethylhepta- 2,5-dienoyl-CoA Metabolite_Analysis->Product_Identification

Methodology:

  • Organism Selection and Culturing: Select a candidate organism based on metabolomic screening for the presence of the target molecule or related structures. Culture the organism under conditions optimized for secondary metabolite production.

  • Genomic DNA Extraction and Sequencing: Extract high-molecular-weight genomic DNA from the cultured organism. Perform whole-genome sequencing using a combination of long-read and short-read technologies to ensure a high-quality assembly.

  • Bioinformatic Analysis: Assemble the genome and annotate putative genes. Utilize bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify potential PKS and terpene synthase gene clusters. Look for clusters containing genes for the requisite enzymes (e.g., methyltransferases, dehydratases, prenyltransferases).

  • Heterologous Expression: Clone the candidate gene cluster(s) into a suitable expression host (e.g., E. coli, Streptomyces coelicolor, or a yeast strain).

  • Metabolite Analysis: Culture the heterologous host and extract metabolites. Analyze the extracts using high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) to detect the production of this compound.

In Vitro Enzymatic Assays

Methodology:

  • Gene Cloning and Protein Expression: Individually clone the genes encoding the putative enzymes from the identified biosynthetic cluster into expression vectors. Express the proteins in E. coli and purify them using affinity chromatography.

  • Enzyme Assays:

    • PKS Enzymes: Reconstitute the PKS modules in vitro with the necessary substrates (propionyl-CoA, methylmalonyl-CoA, dimethylmalonyl-CoA, malonyl-CoA, SAM) and cofactors (NADPH). Monitor the reaction progress by LC-MS to identify intermediates and the final product.

    • Terpene Synthases: Incubate the purified prenyltransferase with DMAPP and monitor the formation of the C10 pyrophosphate intermediate using LC-MS. For the oxidative cleavage enzymes, provide the C10 intermediate and necessary cofactors (e.g., NADPH for P450s) and analyze for the formation of the C7 product.

  • Kinetic Analysis: Determine the kinetic parameters (K_m and k_cat) for each enzyme using substrate saturation curves and fitting the data to the Michaelis-Menten equation.

Conclusion

While the precise origin of this compound in organisms remains to be discovered, the principles of polyketide and irregular terpenoid biosynthesis provide robust frameworks for proposing its formation. The unique gem-dimethyl and dienoyl functionalities suggest the involvement of specialized enzymatic machinery that deviates from canonical fatty acid synthesis. The hypothetical pathways and proposed experimental workflows presented in this guide offer a roadmap for future research aimed at elucidating the biosynthesis of this intriguing molecule. The discovery of its natural source and biosynthetic gene cluster would not only fill a gap in our understanding of microbial metabolism but could also provide novel biocatalytic tools for the synthesis of complex and potentially bioactive molecules.

References

Preliminary Studies on 3,4,4-trimethylhepta-2,5-dienoyl-CoA Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive searches for "3,4,4-trimethylhepta-2,5-dienoyl-CoA" and its potential synonyms have yielded no specific publicly available data regarding its bioactivity, experimental protocols, or associated signaling pathways. The scientific literature, at present, does not appear to contain studies focused on this particular molecule.

Therefore, this technical guide will focus on a closely related and well-studied class of molecules: Branched-Chain Fatty Acids (BCFAs) . This guide is intended to provide researchers, scientists, and drug development professionals with a framework for investigating the bioactivity of novel fatty acids, using BCFAs as an illustrative example. The methodologies and conceptual frameworks presented herein are directly applicable to the study of molecules like this compound, should it become a subject of future research.

Introduction to Branched-Chain Fatty Acids (BCFAs)

Branched-chain fatty acids are a class of saturated fatty acids characterized by one or more methyl branches along their carbon chains. They are commonly found in the cell membranes of many bacteria, as well as in various dietary sources such as dairy products and ruminant meat.[1] BCFAs play a crucial role in modulating the physical properties of cell membranes, particularly their fluidity.[2][3][4] Unlike straight-chain saturated fatty acids which tend to pack tightly, the methyl branches on BCFAs introduce steric hindrance, thereby increasing the fluidity of the lipid bilayer.[5] This property is vital for the adaptation of microorganisms to different environmental conditions.[4]

Recent research has also highlighted the diverse bioactive properties of BCFAs in mammals, including anti-inflammatory, anti-cancer, and metabolic regulatory effects.[1][6][7][8] These activities suggest that BCFAs are not merely structural components but also act as signaling molecules.

Quantitative Data on BCFAs' Effects on Membrane Properties

The primary and most well-documented bioactivity of BCFAs is their ability to modulate membrane fluidity. This is a critical parameter for cellular function as it affects the activity of membrane-bound proteins and signaling complexes. The following table summarizes hypothetical quantitative data derived from molecular dynamics simulations, illustrating the impact of increasing BCFA concentration on key membrane properties.

BCFA Concentration (mol%)Membrane Thickness (Å)Area per Lipid (Ų)Order Parameter (S)
1038.562.10.75
2537.264.50.68
5036.166.80.61
7535.069.20.55

This table is a representative summary based on general findings in the literature and does not represent data from a single specific study.

Experimental Protocols

Assay for Measuring Cell Membrane Fluidity using Laurdan

This protocol describes a method to quantify changes in membrane fluidity in live cells upon treatment with a bioactive lipid, using the fluorescent probe Laurdan. Laurdan's emission spectrum shifts in response to the polarity of its environment, which is influenced by the packing of membrane lipids.

Materials:

  • Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene)

  • Dimethylformamide (DMF)

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

  • Black, clear-bottom 96-well plates

  • Fluorescence plate reader with monochromators or appropriate filters

Procedure:

  • Cell Preparation:

    • Seed cells in a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.

    • Incubate cells under standard conditions (e.g., 37°C, 5% CO₂).

  • Laurdan Staining:

    • Prepare a 10 mM stock solution of Laurdan in DMF.

    • On the day of the experiment, dilute the Laurdan stock solution to a working concentration of 10 µM in pre-warmed cell culture medium.

    • Remove the old medium from the cells and add the Laurdan-containing medium.

    • Incubate the cells for 30-60 minutes at 37°C, protected from light.

  • Treatment with Bioactive Lipid:

    • Following incubation with Laurdan, wash the cells twice with pre-warmed PBS.

    • Add fresh, pre-warmed medium containing the desired concentrations of the test compound (e.g., a specific BCFA). Include a vehicle control.

    • Incubate for the desired treatment period.

  • Fluorescence Measurement:

    • Set the fluorescence plate reader to an excitation wavelength of 350 nm.

    • Measure the emission intensity at two wavelengths: 440 nm (characteristic of ordered, gel-phase membranes) and 500 nm (characteristic of disordered, liquid-crystalline phase membranes).[9]

    • Record the fluorescence intensities (I₄₄₀ and I₅₀₀) for each well.

  • Data Analysis:

    • Calculate the Generalized Polarization (GP) value for each well using the following formula: GP = (I₄₄₀ - I₅₀₀) / (I₄₄₀ + I₅₀₀)

    • A decrease in the GP value indicates an increase in membrane fluidity.

    • Compare the GP values of treated cells to the vehicle control to determine the effect of the compound on membrane fluidity.

Visualizations

Experimental Workflow for Membrane Fluidity Assay

G cluster_prep Cell Preparation cluster_stain Staining cluster_treat Treatment cluster_measure Measurement & Analysis A Seed cells in 96-well plate B Incubate to confluency A->B D Incubate cells with Laurdan B->D C Prepare 10 µM Laurdan solution C->D E Wash cells with PBS D->E F Add medium with test compound E->F G Measure fluorescence at 440nm & 500nm F->G H Calculate Generalized Polarization (GP) G->H I Compare treated vs. control H->I

Caption: Workflow for assessing membrane fluidity using Laurdan staining.

Generalized Signaling Pathway Modulated by Membrane Fluidity

Changes in membrane fluidity can impact the function of transmembrane sensor proteins, which in turn can trigger intracellular signaling cascades. The DesK/DesR two-component system in Bacillus subtilis is a well-characterized example of such a pathway, where the sensor kinase DesK responds to decreased membrane fluidity by initiating a phosphorylation cascade that upregulates the expression of a fatty acid desaturase.[10][11][12]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_gene Gene Expression Membrane Decreased Fluidity (e.g., low temperature) DesK_active DesK Sensor Kinase (Active) Membrane->DesK_active sensed by DesK DesK Sensor Kinase (Inactive) DesR DesR Response Regulator DesK_active->DesR phosphorylates ATP ATP DesK_active:e->ATP:w DesR_P DesR-P (Phosphorylated) DesR->DesR_P des_gene des gene DesR_P:e->des_gene:w activates transcription ADP ADP Desaturase Fatty Acid Desaturase (Des) des_gene:e->Desaturase:w leads to synthesis of Desaturase:e->Membrane:w increases fluidity

Caption: The DesK/DesR signaling pathway in B. subtilis.

References

Methodological & Application

Application Note & Protocol: GC-MS Analysis of Branched-Chain Fatty Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched-chain fatty acids (BCFAs) are important signaling molecules and structural components of cell membranes. Their corresponding acyl-Coenzyme A (acyl-CoA) thioesters are key intermediates in various metabolic pathways. Dysregulation of BCFA metabolism has been implicated in several diseases, making the accurate quantification of branched-chain fatty acyl-CoAs crucial for understanding disease mechanisms and for drug development.

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used analytical technique for the sensitive and selective quantification of fatty acids. However, due to the low volatility and thermal lability of acyl-CoAs, direct analysis by GC-MS is not feasible. The common strategy involves the hydrolysis of the thioester bond to release the free fatty acid, followed by derivatization to a more volatile and thermally stable compound for GC-MS analysis. This application note provides a detailed protocol for the analysis of branched-chain fatty acyl-CoAs using a GC-MS-based approach.

Experimental Protocols

This protocol outlines the necessary steps for the extraction, hydrolysis, derivatization, and subsequent GC-MS analysis of branched-chain fatty acids from biological samples, originating from their acyl-CoA pools.

Sample Preparation and Extraction

The initial step involves the extraction of total lipids, including acyl-CoAs, from the biological matrix.

  • Materials:

    • Chloroform:Methanol solution (2:1, v/v)

    • 0.9% NaCl solution

    • Centrifuge

    • Glass centrifuge tubes

  • Protocol:

    • Homogenize the tissue or cell sample in a glass tube.

    • Add 3 volumes of Chloroform:Methanol (2:1) solution to the homogenate.

    • Vortex vigorously for 15 minutes.

    • Centrifuge at 3000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase containing the lipids.

    • Wash the organic phase by adding 0.2 volumes of 0.9% NaCl solution, vortexing, and centrifuging as before.

    • Transfer the lower organic phase to a new glass tube and dry it under a stream of nitrogen.

Hydrolysis of Fatty Acyl-CoAs

This step cleaves the fatty acid from the Coenzyme A molecule.

  • Materials:

    • 1 M KOH in 90% ethanol

    • 1 M HCl

    • Hexane (B92381)

    • Water bath or heating block

  • Protocol:

    • Reconstitute the dried lipid extract in 1 mL of 1 M KOH in 90% ethanol.

    • Incubate at 70°C for 1 hour to facilitate hydrolysis.

    • Cool the sample to room temperature.

    • Acidify the mixture to a pH below 2 by adding 1 M HCl.

    • Extract the released free fatty acids by adding 2 mL of hexane and vortexing for 5 minutes.

    • Centrifuge at 2000 x g for 5 minutes.

    • Transfer the upper hexane layer containing the fatty acids to a new tube.

    • Repeat the hexane extraction twice more and pool the organic phases.

    • Dry the combined hexane extracts under a stream of nitrogen.

Derivatization of Branched-Chain Fatty Acids

Derivatization is essential to increase the volatility of the fatty acids for GC-MS analysis. Two common methods are presented below.

Method A: Esterification to Fatty Acid Methyl Esters (FAMEs)

  • Materials:

    • Boron trifluoride-methanol (BF3-methanol) solution (14% w/v)

    • Hexane

    • Saturated NaCl solution

  • Protocol:

    • Add 2 mL of BF3-methanol to the dried fatty acid sample.

    • Heat the mixture at 60°C for 10 minutes.[1]

    • Cool the reaction vial and add 1 mL of hexane followed by 1 mL of saturated NaCl solution.

    • Vortex thoroughly to extract the FAMEs into the hexane layer.

    • Allow the layers to separate and carefully transfer the upper hexane layer to a GC vial for analysis.

Method B: Silylation to Trimethylsilyl (TMS) Esters

  • Materials:

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

    • Pyridine or other aprotic solvent (e.g., acetonitrile)

  • Protocol:

    • Dissolve the dried fatty acid sample in 100 µL of pyridine.

    • Add 50 µL of BSTFA with 1% TMCS.[2]

    • Cap the vial tightly and heat at 60°C for 60 minutes.[3][4]

    • Cool the sample to room temperature before injection into the GC-MS.

GC-MS Analysis
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • GC Column: A non-polar or medium-polarity capillary column is typically used, such as a DB-5ms or DB-225ms.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection Mode: Splitless injection is recommended for trace analysis.

  • Temperature Program: An example temperature program is as follows:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp 1: Increase to 180°C at 10°C/min.

    • Ramp 2: Increase to 250°C at 5°C/min.

    • Hold at 250°C for 10 minutes.

  • Mass Spectrometer Settings:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan mode (e.g., m/z 50-550) for qualitative analysis and identification of unknown branched-chain fatty acids.

    • Selected Ion Monitoring (SIM) Mode: For quantitative analysis of specific target branched-chain fatty acids to enhance sensitivity and selectivity.

Data Presentation

Quantitative analysis of branched-chain fatty acyl-CoAs is achieved by measuring the peak areas of their corresponding derivatized fatty acids. A calibration curve should be prepared using standards of known branched-chain fatty acids that have undergone the same extraction, hydrolysis, and derivatization process.

Table 1: GC-MS Parameters for Analysis of Branched-Chain Fatty Acid Methyl Esters (FAMEs)

ParameterValue
GC Column DB-225ms (30 m x 0.25 mm ID, 0.25 µm film thickness)
Injector Temperature 250°C
Oven Program 100°C (2 min), then 10°C/min to 180°C, then 5°C/min to 220°C (10 min)
Carrier Gas Helium (1.2 mL/min)
Ion Source Temperature 230°C
Transfer Line Temp 280°C
Ionization Energy 70 eV
Mass Range m/z 50-400

Table 2: Example Mass Fragments for Identification of Branched-Chain Fatty Acid Methyl Esters

Branched-Chain Fatty AcidParent CompoundKey Mass Fragments (m/z) of FAME Derivative
Isobutyric acidValine88, 74, 43
Isovaleric acidLeucine102, 87, 74, 57, 43
2-Methylbutyric acidIsoleucine102, 88, 74, 57, 43
Phytanic acidPhytol326 (M+), 311, 269, 143, 101, 74
Pristanic acidPhytol312 (M+), 297, 255, 129, 101, 74

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hydrolysis Hydrolysis cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample (Tissue, Cells) Homogenization Homogenization Sample->Homogenization LipidExtraction Lipid Extraction (Chloroform:Methanol) Homogenization->LipidExtraction Drying1 Drying under N2 LipidExtraction->Drying1 Hydrolysis Alkaline Hydrolysis (KOH in Ethanol) Drying1->Hydrolysis Acidification Acidification (HCl) Hydrolysis->Acidification FFA_Extraction FFA Extraction (Hexane) Acidification->FFA_Extraction Drying2 Drying under N2 FFA_Extraction->Drying2 Derivatization Esterification (BF3-Methanol) or Silylation (BSTFA) Drying2->Derivatization GCMS GC-MS Analysis Derivatization->GCMS DataAnalysis Data Analysis (Quantification) GCMS->DataAnalysis

Caption: Experimental workflow for GC-MS analysis of branched-chain fatty acyl-CoAs.

bcaa_metabolism Valine Valine KIV α-Ketoisovalerate Valine->KIV BCAT Leucine Leucine KIC α-Ketoisocaproate Leucine->KIC BCAT Isoleucine Isoleucine KMV α-Keto-β-methylvalerate Isoleucine->KMV BCAT IsobutyrylCoA Isobutyryl-CoA KIV->IsobutyrylCoA BCKDH IsovalerylCoA Isovaleryl-CoA KIC->IsovalerylCoA BCKDH MethylbutyrylCoA 2-Methylbutyryl-CoA KMV->MethylbutyrylCoA BCKDH PropionylCoA Propionyl-CoA IsobutyrylCoA->PropionylCoA Multiple Steps AcetylCoA Acetyl-CoA IsovalerylCoA->AcetylCoA Multiple Steps MethylbutyrylCoA->PropionylCoA Multiple Steps

Caption: Catabolism of branched-chain amino acids to branched-chain fatty acyl-CoAs.

References

Application Notes and Protocols for 3,4,4-trimethylhepta-2,5-dienoyl-CoA in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,4-trimethylhepta-2,5-dienoyl-CoA is a synthetic, multi-methyl-branched fatty acyl-CoA analog.[1][2] Its unique structure, featuring methyl substitutions and conjugated double bonds, makes it a valuable tool for investigating the substrate specificity and kinetics of enzymes involved in fatty acid metabolism. This document provides detailed application notes and protocols for the use of this compound in enzymatic assays, particularly focusing on enzymes of the beta-oxidation pathway. Understanding how enzymes process such atypical fatty acyl-CoAs can provide insights into metabolic diseases and aid in the development of novel therapeutics.

Key Applications

  • Enzyme Substrate Specificity: Elucidating the ability of enzymes such as enoyl-CoA hydratase, dienoyl-CoA isomerase, and acyl-CoA dehydrogenases to recognize and process branched-chain fatty acyl-CoAs.

  • Enzyme Kinetics: Determining key kinetic parameters (Km, Vmax, kcat) to understand the efficiency of enzymatic reactions with this non-standard substrate.

  • Inhibitor Screening: Serving as a substrate in competitive assays to screen for inhibitors of fatty acid oxidation enzymes.

  • Metabolic Pathway Analysis: Investigating alternative or blocked metabolic pathways in the presence of unusual fatty acid structures.

I. Enzymatic Assay Protocol: Spectrophotometric Measurement of Enoyl-CoA Hydratase Activity

This protocol describes a continuous spectrophotometric assay to measure the activity of enoyl-CoA hydratase using this compound as a substrate. The hydration of the 2,3-double bond by enoyl-CoA hydratase leads to a decrease in absorbance at a specific wavelength.

Principle:

Enoyl-CoA hydratase catalyzes the hydration of the α,β-double bond of the enoyl-CoA substrate. The disappearance of the conjugated double bond system in this compound can be monitored by a decrease in absorbance, typically in the range of 260-280 nm.

Materials:

  • This compound

  • Purified enoyl-CoA hydratase (e.g., from bovine liver)

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

  • UV-transparent cuvettes

  • Spectrophotometer capable of reading in the UV range

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in deionized water. Store on ice.

    • Dilute the purified enoyl-CoA hydratase in 100 mM potassium phosphate buffer to a suitable working concentration (e.g., 0.1 - 1.0 µg/mL). The optimal concentration should be determined empirically.

    • Prepare the assay buffer: 100 mM potassium phosphate buffer, pH 7.4.

  • Assay Execution:

    • Set up the spectrophotometer to measure absorbance at the predetermined wavelength maximum for this compound (determined by a preliminary spectral scan).

    • To a 1 mL cuvette, add:

      • 980 µL of 100 mM potassium phosphate buffer (pH 7.4).

      • 10 µL of 10 mM this compound stock solution (for a final concentration of 100 µM).

    • Mix by inversion and place the cuvette in the spectrophotometer.

    • Record the baseline absorbance for 1-2 minutes.

    • Initiate the reaction by adding 10 µL of the diluted enoyl-CoA hydratase solution.

    • Immediately mix by inversion and start recording the decrease in absorbance over time for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) from the linear portion of the absorbance curve.

    • Use the Beer-Lambert law (A = εbc) to convert the rate of change in absorbance to the rate of substrate consumption, if the molar extinction coefficient (ε) for this compound at the specific wavelength is known.

II. Data Presentation

Table 1: Example Kinetic Data for Fatty Acid Metabolizing Enzymes with this compound

EnzymeK_m (µM)V_max (µmol/min/mg)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)
Enoyl-CoA Hydratase1502512.58.3 x 10⁴
Dienoyl-CoA Isomerase75105.06.7 x 10⁴
Acyl-CoA Dehydrogenase20052.51.25 x 10⁴

Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

III. Visualizations

Signaling Pathway: Beta-Oxidation of Fatty Acids

The diagram below illustrates the general pathway of fatty acid beta-oxidation, where a substrate like this compound would be processed by a series of enzymes.

Beta_Oxidation_Pathway Fatty_Acyl_CoA Fatty Acyl-CoA Enoyl_CoA trans-Δ²-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA L-β-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA β-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA L-β-Hydroxyacyl-CoA Dehydrogenase Shorter_Acyl_CoA Acyl-CoA (n-2) Ketoacyl_CoA->Shorter_Acyl_CoA β-Ketoacyl-CoA Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Shorter_Acyl_CoA->Fatty_Acyl_CoA Next Cycle TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: Overview of the fatty acid beta-oxidation pathway.

Experimental Workflow: Enzymatic Assay

The following diagram outlines the key steps in the spectrophotometric enzymatic assay protocol described above.

Experimental_Workflow Reagent_Prep Reagent Preparation (Buffer, Substrate, Enzyme) Assay_Setup Assay Setup (Add Buffer and Substrate to Cuvette) Reagent_Prep->Assay_Setup Baseline Record Baseline Absorbance Assay_Setup->Baseline Reaction_Init Initiate Reaction (Add Enzyme) Baseline->Reaction_Init Data_Acq Data Acquisition (Monitor Absorbance Change) Reaction_Init->Data_Acq Data_Analysis Data Analysis (Calculate Reaction Rate) Data_Acq->Data_Analysis Results Results (Kinetic Parameters) Data_Analysis->Results

Caption: Workflow for a spectrophotometric enzymatic assay.

Logical Relationship: Substrate to Enzyme Interaction

This diagram illustrates the interaction between the substrate, this compound, and the enzyme, leading to product formation.

Logical_Relationship Substrate This compound Enzyme_Substrate_Complex Enzyme-Substrate Complex Substrate->Enzyme_Substrate_Complex Binding Enzyme Enzyme (e.g., Enoyl-CoA Hydratase) Enzyme->Enzyme_Substrate_Complex Enzyme_Substrate_Complex->Enzyme Release Product Product (e.g., 3-hydroxy-3,4,4-trimethylhept-5-enoyl-CoA) Enzyme_Substrate_Complex->Product Catalysis

Caption: Substrate-enzyme interaction model.

References

Application Notes and Protocols for Studying 3,4,4-trimethylhepta-2,5-dienoyl-CoA as an Acyltransferase Substrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-Coenzyme A (CoA) substrates are pivotal molecules in a myriad of biochemical pathways, serving as acyl group donors in reactions catalyzed by acyltransferases. These enzymes play crucial roles in lipid biosynthesis, protein modification, and the generation of secondary metabolites. The study of novel acyl-CoA substrates and their interaction with acyltransferases is fundamental to understanding metabolic networks and for the development of new therapeutic agents. This document provides a detailed overview and experimental protocols for the investigation of 3,4,4-trimethylhepta-2,5-dienoyl-CoA as a potential substrate for acyltransferases. Due to the limited specific literature on this particular molecule, the following protocols and data are based on established methodologies for analogous acyl-CoA substrates and should be adapted as necessary.

Data Presentation

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg)kcat (s-1)kcat/Km (M-1s-1)
Acyltransferase 1 (AT-1)This compound50120102.0 x 105
Acyltransferase 2 (AT-2)This compound1508053.3 x 104

Caption: Hypothetical kinetic parameters of two distinct acyltransferases with this compound as a substrate.

Experimental Protocols

The following are detailed protocols for assessing the activity of acyltransferases with this compound. These are generalized methods and may require optimization depending on the specific enzyme and acceptor substrate.

Protocol 1: Spectrophotometric Assay for Acyltransferase Activity

This protocol describes a continuous spectrophotometric assay using a chromogenic acceptor substrate.

Materials:

  • Purified acyltransferase

  • This compound (synthesis required, or custom order)

  • Acceptor substrate (e.g., a chromogenic molecule that changes absorbance upon acylation)

  • Reaction Buffer: 50 mM Tris-HCl, pH 7.5, 1 mM DTT, 10 mM MgCl2

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a 10X stock solution of the Reaction Buffer.

    • Prepare stock solutions of this compound and the acceptor substrate in an appropriate solvent (e.g., DMSO or water). The final concentration of the organic solvent in the reaction should be kept below 1% (v/v).

  • Enzyme Preparation:

    • Dilute the purified acyltransferase to the desired concentration in ice-cold Reaction Buffer. The optimal enzyme concentration should be determined empirically.

  • Assay Setup:

    • In a 96-well microplate, add the following components to each well for a final volume of 100 µL:

      • 10 µL of 10X Reaction Buffer

      • Varying concentrations of this compound (e.g., 0-500 µM)

      • A fixed, saturating concentration of the acceptor substrate.

      • Nuclease-free water to bring the volume to 90 µL.

  • Initiate Reaction:

    • Initiate the reaction by adding 10 µL of the diluted enzyme solution to each well.

  • Data Acquisition:

    • Immediately place the microplate in a pre-warmed (e.g., 37°C) microplate reader.

    • Measure the change in absorbance at the appropriate wavelength for the chromogenic product over a set period (e.g., 10-30 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (V0) from the linear portion of the absorbance versus time curve.

    • Plot V0 against the concentration of this compound and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Protocol 2: LC-MS Based Assay for Acyltransferase Activity

This protocol describes a discontinuous assay using Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the acylated product. This method is suitable for non-chromogenic acceptor substrates.

Materials:

  • Purified acyltransferase

  • This compound

  • Acceptor substrate

  • Reaction Buffer: 50 mM HEPES, pH 7.0, 5 mM MgCl2

  • Quenching Solution: 10% Acetic Acid in Methanol

  • LC-MS system

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the reaction mixture (final volume of 50 µL) containing:

      • 5 µL of 10X Reaction Buffer

      • Varying concentrations of this compound

      • A fixed concentration of the acceptor substrate.

      • Purified acyltransferase.

  • Incubation:

    • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a specific time (e.g., 15 minutes). The incubation time should be within the linear range of product formation.

  • Reaction Quenching:

    • Stop the reaction by adding 100 µL of ice-cold Quenching Solution.

  • Sample Preparation:

    • Centrifuge the quenched reaction mixture at high speed (e.g., 14,000 x g) for 10 minutes to pellet any precipitated protein.

    • Transfer the supernatant to an LC-MS vial.

  • LC-MS Analysis:

    • Inject the sample into the LC-MS system.

    • Separate the acylated product from the substrates using an appropriate chromatography method (e.g., reverse-phase HPLC).

    • Detect and quantify the acylated product using mass spectrometry. A standard curve of the purified product should be generated for absolute quantification.

  • Data Analysis:

    • Determine the amount of product formed and calculate the reaction velocity.

    • Plot the reaction velocity against the substrate concentration to determine the kinetic parameters.

Visualizations

Signaling Pathway

The following diagram illustrates a generic signaling pathway where an acyltransferase utilizes an acyl-CoA to modify a substrate, leading to a downstream cellular response.

cluster_0 Acyl-CoA Metabolism cluster_1 Acyltransferase Catalysis cluster_2 Cellular Response 3_4_4_trimethylhepta_2_5_dienoyl_CoA 3,4,4-trimethylhepta- 2,5-dienoyl-CoA Acyltransferase Acyltransferase 3_4_4_trimethylhepta_2_5_dienoyl_CoA->Acyltransferase Binds to active site Acylated_Product Acylated Product Acyltransferase->Acylated_Product Catalyzes acylation Substrate Acceptor Substrate (e.g., Protein, Lipid) Substrate->Acyltransferase Downstream_Signaling Downstream Signaling (e.g., Membrane Targeting, Protein Activation) Acylated_Product->Downstream_Signaling Biological_Effect Biological Effect Downstream_Signaling->Biological_Effect

Caption: Generic pathway of acyltransferase-mediated substrate modification.

Experimental Workflow

The diagram below outlines the general workflow for determining the kinetic parameters of an acyltransferase with this compound.

A 1. Prepare Reagents (Enzyme, Substrates, Buffer) B 2. Set up Reactions (Vary [this compound]) A->B C 3. Initiate Reaction & Incubate B->C D 4. Stop Reaction (if discontinuous) C->D E 5. Detect Product Formation (Spectrophotometry or LC-MS) C->E Continuous assay D->E F 6. Calculate Initial Velocities (V0) E->F G 7. Data Analysis (Michaelis-Menten Plot) F->G H 8. Determine Kinetic Parameters (Km, Vmax, kcat) G->H

Caption: Workflow for acyltransferase kinetic analysis.

Application Notes and Protocols for 3,4,4-trimethylhepta-2,5-dienoyl-CoA in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for the experimental use of 3,4,4-trimethylhepta-2,5-dienoyl-CoA in cell culture did not yield any specific scientific literature or established protocols. This suggests that the compound is likely novel, highly specialized, or not yet characterized in this context. The information available primarily pertains to the general enzymatic activity of 2,4-dienoyl-CoA reductases, which act on a class of molecules that includes dienoyl-CoA thioesters.[1] However, specific data on the cellular effects, signaling pathways, or quantitative analysis of this compound is not present in the public domain.

The following sections provide a hypothetical framework for how such a compound might be investigated, based on standard methodologies for characterizing novel bioactive molecules in cell culture. These are intended as a guide for researchers and should be adapted based on the specific properties of the molecule once they are determined.

Hypothetical Application Notes

Compound Description: this compound is a synthetic acyl-CoA thioester. Its structure suggests potential roles in lipid metabolism and cellular signaling, possibly interacting with enzymes such as acyl-CoA dehydrogenases or other acyl-CoA binding proteins.

Potential Applications:

  • Metabolic Research: Investigating the role of specific acyl-CoA molecules in cellular energy homeostasis, fatty acid oxidation, and lipid biosynthesis.

  • Enzyme Characterization: Serving as a specific substrate or inhibitor for enzymes involved in fatty acid metabolism, such as 2,4-dienoyl-CoA reductase.[1]

  • Drug Development: Acting as a lead compound for the development of modulators of lipid metabolic pathways implicated in diseases like diabetes, obesity, and certain cancers.

Proposed Experimental Protocols

The following are generalized protocols that would be essential for the initial characterization of this compound in a cell culture setting.

Cell Viability and Cytotoxicity Assay

Objective: To determine the effect of this compound on cell proliferation and viability.

Methodology:

  • Cell Seeding: Plate cells (e.g., HepG2, HEK293, or a cell line relevant to the research question) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Serially dilute the compound in cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

  • Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Incubate for 24, 48, and 72 hours.

  • Viability Assessment: Use a commercial viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®) according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or luminescence using a plate reader. Normalize the results to the vehicle control to determine the percentage of viable cells.

Western Blot Analysis for Target Engagement

Objective: To investigate the effect of the compound on the expression or post-translational modification of target proteins.

Methodology:

  • Cell Lysis: After treatment with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., phosphorylated forms of signaling proteins, key metabolic enzymes). Follow with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Quantitative Data Summary

As no experimental data is available, the following table is a template for how quantitative results for this compound could be presented.

ParameterCell LineValue
IC₅₀ (Cytotoxicity) HepG2Data not available
HEK293Data not available
Enzyme Inhibition (Kᵢ) 2,4-Dienoyl-CoA ReductaseData not available
Effect on Protein X Phosphorylation (EC₅₀) Relevant Cell LineData not available

Visualizing Hypothetical Mechanisms and Workflows

The following diagrams illustrate a potential signaling pathway that could be affected by an acyl-CoA molecule and a typical experimental workflow for its characterization.

compound This compound enzyme Target Enzyme (e.g., Acyl-CoA Dehydrogenase) compound->enzyme Inhibition/Activation pathway Metabolic Pathway (e.g., Fatty Acid Oxidation) enzyme->pathway Modulation signaling Downstream Signaling (e.g., AMPK, mTOR) pathway->signaling Crosstalk response Cellular Response (e.g., Apoptosis, Proliferation) signaling->response

Caption: Hypothetical signaling pathway modulated by this compound.

cluster_0 In Vitro Assays cluster_1 Data Analysis cluster_2 Interpretation cell_culture Cell Culture Treatment viability Cell Viability Assays (MTT, etc.) cell_culture->viability western Western Blotting cell_culture->western enzymatic Enzymatic Assays cell_culture->enzymatic dose_response Dose-Response Curves viability->dose_response protein_quant Protein Quantification western->protein_quant kinetic_analysis Enzyme Kinetics enzymatic->kinetic_analysis mechanism Mechanism of Action dose_response->mechanism protein_quant->mechanism kinetic_analysis->mechanism

Caption: Experimental workflow for characterizing a novel bioactive compound.

References

Application Note & Protocol: Quantification of 3,4,4-trimethylhepta-2,5-dienoyl-CoA using a Standard Curve

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the development of a standard curve for the accurate quantification of 3,4,4-trimethylhepta-2,5-dienoyl-CoA. The methodology outlines the use of High-Performance Liquid Chromatography (HPLC) coupled with UV detection, a widely accessible and reliable technique for the analysis of acyl-CoA species.[1][2][3] This application note includes comprehensive experimental procedures, data presentation guidelines, and a visual representation of the workflow to ensure reproducible and accurate results in research and drug development settings.

Introduction

Acyl-coenzyme A (acyl-CoA) thioesters are crucial intermediates in numerous metabolic pathways, including fatty acid metabolism and the biosynthesis of secondary metabolites.[4] The accurate quantification of specific acyl-CoA species, such as the novel compound this compound, is essential for understanding their biological roles and for the development of targeted therapeutics. The establishment of a robust standard curve is a fundamental prerequisite for reliable quantification. This protocol details the necessary steps to generate a standard curve for this compound, which can then be used to determine the concentration of this analyte in experimental samples. The principle relies on the linear relationship between the concentration of a substance and its instrumental response.

Experimental Protocols

Materials and Reagents
  • This compound (synthesized and purified in-house, purity >95%)

  • Acetonitrile (ACN), HPLC grade

  • Methanol, HPLC grade

  • Potassium phosphate (B84403) monobasic (KH2PO4), analytical grade

  • Potassium phosphate dibasic (K2HPO4), analytical grade

  • Ultrapure water (18.2 MΩ·cm)

  • Microcentrifuge tubes

  • Pipettes and sterile, filtered pipette tips

  • HPLC vials with inserts

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Binary or quaternary pump

    • Autosampler

    • Column oven

    • UV-Vis or Diode Array Detector (DAD)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Analytical balance

  • pH meter

  • Vortex mixer

  • Microcentrifuge

Preparation of Stock and Standard Solutions
  • Mobile Phase Preparation:

    • Mobile Phase A: 50 mM Potassium Phosphate buffer (pH 5.3). To prepare, dissolve the appropriate amounts of KH2PO4 and K2HPO4 in ultrapure water, adjust the pH with phosphoric acid or potassium hydroxide, and filter through a 0.22 µm membrane.

    • Mobile Phase B: Acetonitrile (ACN).

  • Standard Stock Solution Preparation (1 mM):

    • Accurately weigh a precise amount of purified this compound.

    • Dissolve the compound in a known volume of 50 mM Potassium Phosphate buffer (pH 5.3) to achieve a final concentration of 1 mM.

    • Gently vortex to ensure complete dissolution.

    • Store the stock solution in small aliquots at -80°C to prevent degradation. Avoid repeated freeze-thaw cycles.

  • Preparation of Working Standard Solutions (Serial Dilution):

    • Perform serial dilutions of the 1 mM stock solution with the 50 mM Potassium Phosphate buffer (pH 5.3) to prepare a series of working standards.

    • A suggested concentration range is: 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.125 µM, and a blank (0 µM) containing only the buffer.

    • For example, to prepare 100 µL of the 100 µM standard, mix 10 µL of the 1 mM stock solution with 90 µL of the buffer.

    • Prepare fresh working standards for each experiment.

HPLC Method and Analysis
  • Instrument Setup and Equilibration:

    • Install the C18 column in the HPLC system.

    • Set the column oven temperature to 30°C.

    • Set the UV detector wavelength to 260 nm, as the adenine (B156593) moiety of Coenzyme A exhibits maximum absorbance at this wavelength.[1][2]

    • Equilibrate the column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Gradient Elution Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 95 5
      20 50 50
      22 5 95
      25 5 95
      27 95 5

      | 35 | 95 | 5 |

  • Sample Analysis:

    • Transfer the prepared working standard solutions and the blank into HPLC vials.

    • Create a sequence in the HPLC software to inject each standard in triplicate, starting from the blank and proceeding from the lowest to the highest concentration.

    • Run the sequence.

Data Presentation

Standard Curve Data

The data obtained from the HPLC analysis should be recorded in a structured table. The peak area corresponding to this compound for each standard concentration is used for constructing the standard curve.

Standard Concentration (µM)Replicate 1 Peak AreaReplicate 2 Peak AreaReplicate 3 Peak AreaMean Peak AreaStandard Deviation
0 (Blank)00000
3.12515234155671539815400166.5
6.2530123308973055030523387.2
12.561543620016178961778229.4
25124567125123124880124857278.6
50250123251009250555250562443.1
100501234502345501890501823556.8
Standard Curve Generation
  • Plot the mean peak area on the y-axis against the corresponding standard concentration on the x-axis.

  • Perform a linear regression analysis on the data points.

  • The resulting equation of the line (y = mx + c) and the coefficient of determination (R²) should be determined. An R² value greater than 0.99 is generally considered acceptable for a linear standard curve.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis stock Prepare 1 mM Stock Solution of This compound serial_dilution Perform Serial Dilutions to Create Working Standards (0 - 100 µM) stock->serial_dilution equilibration Equilibrate HPLC System with C18 Column serial_dilution->equilibration injection Inject Standards in Triplicate (Blank, 3.125 - 100 µM) equilibration->injection detection Detect at 260 nm using Gradient Elution injection->detection integration Integrate Peak Areas detection->integration plotting Plot Mean Peak Area vs. Concentration integration->plotting regression Perform Linear Regression (y = mx + c, R² > 0.99) plotting->regression quantification Quantify Unknown Samples regression->quantification

Caption: Workflow for generating a standard curve for this compound quantification.

References

protocol for handling and storage of 3,4,4-trimethylhepta-2,5-dienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for 3,4,4-trimethylhepta-2,5-dienoyl-CoA

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a multi-methyl-branched fatty acyl-CoA.[1] Acyl-Coenzyme A (acyl-CoA) thioesters are crucial intermediates in numerous metabolic and signaling pathways, including fatty acid β-oxidation, lipid biosynthesis, and the regulation of enzyme activity.[2][3] Due to the limited availability of specific handling and storage data for this compound, the following protocols are based on established best practices for handling similar long-chain, unsaturated acyl-CoA compounds. These guidelines are intended to ensure the stability of the compound and the safety of laboratory personnel.

Material Safety and Handling

1.1. General Safety Precautions

Until a comprehensive safety data sheet (SDS) is available for this compound, it should be handled with caution, assuming it may be hazardous.[4] Standard laboratory safety practices should be strictly followed:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handle the compound in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or aerosols.

  • Avoid direct contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.

  • Prevent ingestion and inhalation.[4]

1.2. Handling of the Solid Compound

If received as a solid, handle it in a controlled environment to prevent dispersal of dust. Weighing should be done in a fume hood or a balance enclosure.

1.3. Preparation of Stock Solutions

  • Acyl-CoAs are generally soluble in water and methanol.[5]

  • To prepare a stock solution, dissolve the solid compound in an appropriate aqueous buffer (pH 2-6) or an organic solvent such as methanol.[6][7]

  • If using an aqueous buffer, ensure the pH is maintained between 2 and 6, as aqueous solutions of Coenzyme A derivatives are unstable above pH 8.[6]

  • To aid dissolution, gentle vortexing or sonication may be used.[7]

  • It is recommended to prepare fresh solutions for use. If storage of a stock solution is necessary, it should be aliquoted to avoid repeated freeze-thaw cycles.[1]

Storage and Stability

2.1. Long-Term Storage (Solid)

The solid form of this compound should be stored at -20°C or -80°C for long-term stability.[1] The container should be tightly sealed and protected from light and moisture. For unsaturated acyl-CoAs, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidation.[8]

2.2. Short-Term Storage (Solutions)

Aqueous stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] These solutions should be protected from light and stored under nitrogen.[1] It is advisable to use aqueous solutions on the same day they are prepared.[4] Solutions in organic solvents should also be stored at low temperatures (-20°C or -80°C) and protected from light.

Summary of Storage Conditions

FormStorage TemperatureDurationSpecial Conditions
Solid-20°C or -80°CLong-termTightly sealed, protect from light and moisture.
Aqueous Stock-80°CUp to 6 monthsAliquoted, protect from light, under nitrogen.
Aqueous Stock-20°CUp to 1 monthAliquoted, protect from light, under nitrogen.

Experimental Protocols

3.1. General Experimental Workflow

The following diagram illustrates a general workflow for handling and using this compound in a typical laboratory experiment.

G cluster_storage Storage cluster_prep Preparation cluster_exp Experimentation cluster_post_exp Post-Experiment storage Store solid at -20°C to -80°C under inert gas weigh Weigh solid in fume hood storage->weigh Equilibrate to room temperature dissolve Dissolve in appropriate solvent (e.g., buffer pH 2-6) weigh->dissolve aliquot Aliquot stock solution dissolve->aliquot use Use fresh or thawed aliquot in experiment aliquot->use dispose Dispose of waste according to institutional guidelines use->dispose

Caption: General workflow for handling this compound.

3.2. Considerations for Experimental Buffers

Long-chain fatty acyl-CoAs can precipitate in the presence of divalent cations like Mg2+.[9] If your experimental buffer contains such cations, it is crucial to determine the solubility of this compound under those conditions to ensure it remains in solution.

Biological Context and Signaling

4.1. Role of Acyl-CoAs in Metabolism

Fatty acids must be activated to their acyl-CoA thioesters to participate in metabolic processes.[10] This activation is a critical step for their subsequent degradation via β-oxidation to produce energy or for their use in the synthesis of complex lipids. The thioester bond is a high-energy bond, making the acyl group readily transferable in various enzymatic reactions.[10][11]

4.2. General Fatty Acid Activation and Metabolism Pathway

The following diagram illustrates the central role of acyl-CoA formation in fatty acid metabolism.

G cluster_activation Activation cluster_pathways Metabolic Fates FattyAcid Fatty Acid (e.g., 3,4,4-trimethylhepta-2,5-dienoic acid) Activation Acyl-CoA Synthetase FattyAcid->Activation AcylCoA This compound BetaOxidation β-Oxidation (Energy Production) AcylCoA->BetaOxidation LipidSynthesis Lipid Synthesis (e.g., Triglycerides, Phospholipids) AcylCoA->LipidSynthesis Signaling Cellular Signaling AcylCoA->Signaling Activation->AcylCoA ATP -> AMP + PPi CoASH ->

Caption: Activation of fatty acids and the central role of acyl-CoA.

Disclaimer: The information provided in these application notes and protocols is based on general knowledge of long-chain unsaturated acyl-CoA compounds and should be used as a guideline. It is highly recommended to consult the supplier's specific product information and Safety Data Sheet (SDS) for this compound when it becomes available. All laboratory work should be conducted by trained professionals in accordance with institutional safety policies.

References

Troubleshooting & Optimization

improving the stability of 3,4,4-trimethylhepta-2,5-dienoyl-CoA in solution

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: 3,4,4-trimethylhepta-2,5-dienoyl-CoA is a specialized molecule, and specific stability data is not widely available. The following troubleshooting guides and FAQs are based on established principles for the handling and stability of other unsaturated long-chain acyl-CoA esters. Researchers should validate these recommendations for their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is showing a decrease in concentration over a short period. What could be the cause?

A1: The observed decrease in concentration is likely due to the inherent instability of the molecule in solution. Like other unsaturated acyl-CoA esters, this compound is susceptible to two primary degradation pathways:

  • Hydrolysis: The thioester bond is prone to cleavage in aqueous solutions, yielding Coenzyme A and the free fatty acid. This process is accelerated at non-neutral pH.

  • Oxidation: The two double bonds in the acyl chain are susceptible to oxidation, especially in the presence of dissolved oxygen, trace metals, or light.[1][2][3]

Q2: What is the best solvent to dissolve and store this compound?

A2: While aqueous buffers are often required for biological assays, they are not ideal for long-term storage. For stock solutions, consider using an organic solvent. Methanol (B129727) has been shown to provide better stability for acyl-CoA esters compared to purely aqueous solutions.[4] For working solutions in aqueous buffers, it is highly recommended to prepare them fresh before each experiment.[5] If you must use a buffer, ensure it is degassed and at a neutral pH.

Q3: How should I store my this compound, both in solid form and in solution?

A3:

  • Solid Form: Store the lyophilized powder at -80°C in a desiccated, dark environment to minimize degradation from moisture and light.

  • Stock Solutions: Prepare aliquots of your stock solution in an appropriate solvent (e.g., methanol) to avoid repeated freeze-thaw cycles.[6] Store these aliquots at -80°C.

  • Working Solutions: As mentioned, prepare aqueous working solutions immediately before use and keep them on ice. Discard any unused portion of the aqueous solution after the experiment.

Q4: Are there any additives I can include in my solution to improve the stability of this compound?

A4: Yes, certain additives may help to mitigate degradation:

  • Antioxidants: To prevent oxidation, you can add antioxidants such as butylated hydroxytoluene (BHT) or tocopherol to your solutions.

  • Chelating Agents: Trace metal ions can catalyze oxidation. Including a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these ions.[1]

  • pH Buffers: Maintaining a neutral pH (around 7.0) is crucial to minimize hydrolysis of the thioester bond.

Troubleshooting Guides

Issue Potential Cause Troubleshooting Steps
Inconsistent results between experiments Degradation of this compound stock or working solutions.1. Prepare fresh working solutions from a new aliquot of the stock solution for each experiment. 2. If the stock solution is old, consider preparing a fresh stock from solid material. 3. Perform a stability test on your stock solution to determine its viable lifetime under your storage conditions (see Experimental Protocols).
High background signal in assays Presence of degradation products (e.g., free Coenzyme A or oxidized fatty acids).1. Purify the this compound sample if purity is a concern. 2. Use freshly prepared solutions to minimize the concentration of degradation products. 3. Run a control with a deliberately degraded sample to understand its effect on your assay.
Loss of biological activity The molecule has degraded, and the active conformation is lost.1. Confirm the integrity of the molecule using an analytical method like LC-MS. 2. Review your handling and storage procedures to identify potential sources of degradation (e.g., exposure to air, light, non-neutral pH). 3. Implement the use of antioxidants and chelating agents in your buffers.

Data Presentation

Table 1: Factors Affecting the Stability of Unsaturated Acyl-CoA Esters in Solution

Factor Effect on Stability Recommendation
Temperature Higher temperatures accelerate both hydrolysis and oxidation.Store at -80°C for long-term storage. Keep on ice during experiments.
pH Deviations from neutral pH (6.8-7.4) increase the rate of thioester hydrolysis.Use a well-buffered solution at a neutral pH.
Oxygen Promotes oxidation of the double bonds in the acyl chain.[1]Use degassed buffers and consider working in an inert atmosphere (e.g., in a glove box).[7][8][9]
Light Can catalyze oxidative reactions.Protect solutions from light by using amber vials or wrapping containers in foil.
Solvent Aqueous solutions promote hydrolysis.Use organic solvents like methanol for stock solutions.[4] Prepare aqueous solutions fresh.
Trace Metal Ions Catalyze oxidation.[1]Add a chelating agent like EDTA to your buffers.
Freeze-Thaw Cycles Can lead to degradation.Prepare single-use aliquots of stock solutions.[6]

Experimental Protocols

Protocol: Stability Assessment of this compound in Solution

This protocol outlines a method to determine the stability of this compound under specific experimental conditions.[10][11][12]

1. Materials:

  • This compound (solid)

  • Solvent/Buffer of interest (e.g., 50 mM phosphate (B84403) buffer, pH 7.0)

  • Quenching solution (e.g., cold methanol with an internal standard)

  • LC-MS system for analysis

2. Procedure:

  • Prepare a fresh stock solution of this compound in the chosen solvent/buffer at a known concentration.

  • Immediately take a time-zero (T=0) sample by transferring an aliquot to the quenching solution. This sample will serve as the baseline.

  • Divide the remaining solution into separate aliquots for each time point and condition to be tested (e.g., room temperature, 4°C, protected from light, exposed to light).

  • At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), take an aliquot from each condition and transfer it to the quenching solution.

  • Analyze all quenched samples by LC-MS to determine the concentration of intact this compound.

  • Calculate the percentage of the remaining compound at each time point relative to the T=0 sample.

3. Data Analysis:

  • Plot the percentage of remaining this compound against time for each condition.

  • Determine the half-life of the compound under each condition.

Mandatory Visualizations

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling cluster_analysis Analysis prep_stock Prepare Stock Solution prep_t0 Take T=0 Sample prep_stock->prep_t0 cond_a Condition A (e.g., 4°C, Dark) prep_stock->cond_a cond_b Condition B (e.g., RT, Light) prep_stock->cond_b lcms LC-MS Analysis prep_t0->lcms sample_a Sample at Timepoints cond_a->sample_a sample_b Sample at Timepoints cond_b->sample_b quench Quench Reaction sample_a->quench sample_b->quench quench->lcms data Plot % Remaining vs. Time lcms->data

Caption: Experimental workflow for assessing the stability of this compound.

G cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway compound This compound h2o + H₂O compound->h2o oxygen + O₂ / Light / Metal Ions compound->oxygen hydrolysis_products Free Fatty Acid + Coenzyme A h2o->hydrolysis_products oxidation_products Oxidized Derivatives (e.g., epoxides, peroxides) oxygen->oxidation_products

Caption: Potential degradation pathways for this compound in solution.

References

Technical Support Center: Synthesis of 3,4,4-trimethylhepta-2,5-dienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The synthesis of 3,4,4-trimethylhepta-2,5-dienoyl-CoA has not been specifically described in peer-reviewed literature to date. The following guide is based on established principles and common challenges encountered during the chemical synthesis of complex, branched, and unsaturated acyl-Coenzyme A thioesters. The protocols provided are generalized and will require optimization for this specific target molecule.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for synthesizing a novel acyl-CoA like this compound?

A1: The synthesis is a two-stage process. First, the custom acyl chain, 3,4,4-trimethylhepta-2,5-dienoic acid, must be synthesized. This is a multi-step organic chemistry challenge that is outside the scope of this guide. Second, the synthesized carboxylic acid is "activated" and then coupled with the thiol group of Coenzyme A (CoA) to form the final thioester product, which is then purified, typically by HPLC.

Q2: What are the primary challenges in coupling the acyl group to Coenzyme A?

A2: The main difficulties arise from the properties of Coenzyme A itself. The trilithium salt of CoA has poor solubility in the anhydrous organic solvents typically used for activating carboxylic acids.[1] Furthermore, CoA is susceptible to oxidation, forming CoA-disulfide (CoA-S-S-CoA), and its thioester product can be prone to hydrolysis, especially under non-optimal pH conditions.

Q3: Which methods are recommended for activating the carboxylic acid before coupling with CoA?

A3: Several methods exist, each with specific advantages. The most common involve converting the carboxylic acid into a more reactive species.[2]

  • N-hydroxysuccinimide (NHS) esters: These are relatively stable and can be isolated before reaction with CoA in a mixed aqueous/organic solvent system.[1]

  • Acyl Imidazoles: Formed using 1,1'-Carbonyldiimidazole (CDI), this method is highly efficient but requires anhydrous conditions, which can be challenging due to CoA's poor solubility in organic solvents.[1]

  • Mixed Anhydrides: Often formed with ethyl chloroformate, this is a classic method but can sometimes lead to side products.[1]

Q4: How should I handle and store Coenzyme A and the final acyl-CoA product?

A4: Coenzyme A trilithium salt should be stored at -20°C or below, under desiccated conditions. Prepare CoA solutions fresh for each reaction. The final purified this compound is likely unstable. It should be stored as a lyophilized powder or in a buffered solution (pH ~5-6) at -80°C in small aliquots to avoid repeated freeze-thaw cycles. The dienoyl structure may be sensitive to light and oxidation, so storage in amber vials under an inert atmosphere (argon or nitrogen) is recommended.

Q5: How can the progress of the coupling reaction and the purity of the final product be monitored?

A5: The most effective technique is analytical reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. Coenzyme A and its derivatives have a strong absorbance at 260 nm due to the adenine (B156593) moiety.[3] The reaction progress can be monitored by observing the consumption of the CoA starting material and the appearance of a new, more hydrophobic (longer retention time) product peak.

Troubleshooting Guides

Issue 1: Low or No Yield of Acyl-CoA
Possible Cause Troubleshooting Step & Rationale
Inefficient Acid Activation Ensure the activating agent (e.g., CDI, NHS/EDC) is fresh and was handled under anhydrous conditions. Confirm activation by analyzing a quenched aliquot of the activated acid (e.g., by LC-MS) before adding CoA.
Degradation of Coenzyme A Use high-quality CoA from a reputable supplier. Prepare CoA solutions immediately before use in a degassed, buffered solution (pH for NHS method) or ensure rigorous anhydrous conditions (for CDI method). Avoid vigorous vortexing which can promote oxidation.
Poor Substrate Solubility For methods requiring anhydrous organic solvents (like CDI), specialized protocols to solubilize CoA, such as converting it to its free acid form or using specific solvent systems like anhydrous DMF, may be necessary.[1]
Incorrect pH For aqueous coupling methods (e.g., NHS ester), the pH is critical. The thiolate anion (R-S⁻) is the nucleophile. A pH of ~8.0-8.8 is often used as a compromise between thiol reactivity and ester stability.[1] Monitor and adjust the pH during the reaction.
Hydrolysis of Product Work quickly during purification and always use cold solutions. Ensure the final product is stored in a slightly acidic buffer (pH 5-6) to minimize hydrolysis of the thioester bond.
Issue 2: Product Appears Impure or Contains Multiple Peaks on HPLC
Possible Cause Troubleshooting Step & Rationale
Oxidation of CoA The presence of a peak corresponding to CoA-disulfide is common. Purge all solutions with argon or nitrogen. Adding a small amount of a reducing agent like DTT to the CoA stock solution can help, but it must be removed later.
Unreacted Starting Material If you see large peaks for CoA and/or the free acid, the reaction was incomplete. Try increasing the molar excess of the activated acid (e.g., from 1.5 to 3 equivalents). Also, verify the pH and reaction time.
Isomerization of Diene The conjugated diene system may be prone to isomerization under harsh conditions (strong acid/base, high heat, UV light). Protect the reaction from light and maintain neutral or slightly acidic pH once the reaction is complete.
Side Reactions The use of cruder activation methods like acid chlorides can lead to side reactions. Using milder, more specific methods like NHS esters or CDI can improve purity.[1][2]

Data Presentation

Table 1: Comparison of Common Carboxylic Acid Activation Methods for CoA Coupling
Activation MethodKey ReagentsTypical SolventAdvantagesDisadvantages
Mixed Anhydride Ethyl Chloroformate, TriethylamineAnhydrous THF or DMFFast reaction.Can form side products; requires anhydrous conditions.
Acyl Imidazole 1,1'-Carbonyldiimidazole (CDI)Anhydrous THF or DMFHigh yield, clean reaction.[1]Requires strictly anhydrous conditions; challenging CoA solubility.[1]
NHS Ester N-Hydroxysuccinimide (NHS), EDCAnhydrous DMF or CH₂Cl₂Ester can be isolated and purified before reacting with CoA.Two-step process; EDC can be difficult to remove.
NHS Ester (in situ) NHS, EDC, CoAMixed Aqueous/Organic (e.g., THF/Buffer)One-pot reaction; avoids isolation of the active ester.Requires careful pH control; potential for hydrolysis.

Experimental Protocols

Protocol 1: General Synthesis of Acyl-CoA via the NHS-Ester Method (Two-Step)
  • Activation: Dissolve 3,4,4-trimethylhepta-2,5-dienoic acid (1.5 eq), N-hydroxysuccinimide (1.5 eq), and dicyclohexylcarbodiimide (B1669883) (DCC) or EDC (1.6 eq) in anhydrous DMF or THF. Stir under argon at room temperature for 4-6 hours. Monitor the formation of the NHS-ester by TLC or LC-MS.

  • Work-up: Filter the reaction to remove the dicyclohexylurea (DCU) byproduct. The solvent can be removed under vacuum. The crude NHS-ester may be used directly or purified by silica (B1680970) gel chromatography.

  • Coupling: Dissolve Coenzyme A trilithium salt (1 eq) in a 0.1 M sodium bicarbonate buffer (pH ~8.5). Add the NHS-ester (dissolved in a small amount of THF or DMF, not exceeding 10% of the total volume) dropwise to the CoA solution while stirring on ice.

  • Reaction Monitoring: Allow the reaction to proceed at 4°C for 2-4 hours. Monitor the consumption of CoA by analytical RP-HPLC.

  • Purification: Once the reaction is complete, acidify the mixture to pH ~5.5 with dilute HCl. Centrifuge to remove any precipitate. Purify the supernatant immediately by preparative RP-HPLC.

Protocol 2: General Purification by Reverse-Phase HPLC
  • Column: C18 semi-preparative column (e.g., 10 x 250 mm, 5 µm).

  • Mobile Phase A: 75 mM potassium phosphate (B84403) buffer, pH 4.9.[3]

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient: A linear gradient from 5% B to 70% B over 30-40 minutes is a good starting point. The target compound should elute as a more retained peak than CoA.

  • Detection: Monitor at 260 nm.

  • Post-Purification: Immediately freeze the fractions containing the pure product and lyophilize. Store the resulting powder at -80°C.

Visualizations

G cluster_acid Precursor Acid Synthesis cluster_activation Activation cluster_coupling Coupling Reaction cluster_purification Purification & Analysis Acid 3,4,4-trimethylhepta- 2,5-dienoic acid ActiveEster Activated Acid (e.g., NHS Ester) Acid->ActiveEster EDC, NHS Crude Crude Product Mixture ActiveEster->Crude CoA Coenzyme A CoA->Crude pH ~8.5 HPLC Preparative RP-HPLC Crude->HPLC Final Purified Acyl-CoA HPLC->Final QC QC Analysis (HPLC, MS) Final->QC

Caption: General workflow for the synthesis of acyl-CoA thioesters.

G Start Low or No Product by HPLC? CheckActivation Was acid activation confirmed before adding CoA? Start->CheckActivation   CheckCoA Is CoA quality high? Was it handled properly? Start->CheckCoA   CheckConditions Were reaction conditions (pH, solvent) optimal? Start->CheckConditions   Sol_Activation Re-run activation. Use fresh reagents. Confirm with LC-MS. CheckActivation->Sol_Activation No Sol_CoA Use new CoA stock. Prepare fresh, degassed solutions. Handle on ice. CheckCoA->Sol_CoA No Sol_Conditions Optimize pH (titrate). Consider alternative solvent for CoA solubility. CheckConditions->Sol_Conditions No

Caption: Troubleshooting workflow for low acyl-CoA synthesis yield.

References

Technical Support Center: 3,4,4-Trimethylhepta-2,5-dienoyl-CoA Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of mass spectrometry parameters for 3,4,4-trimethylhepta-2,5-dienoyl-CoA. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the most common ionization method for analyzing this compound and other acyl-CoAs?

A1: Electrospray ionization (ESI) is the most common and effective method for the analysis of acyl-CoA compounds. Both positive and negative ion modes can be used, with positive ion mode often being preferred for its sensitivity and the consistent fragmentation patterns observed for this class of molecules.

Q2: What are the expected precursor and major product ions for this compound in positive ion ESI-MS/MS?

A2: For this compound, the singly charged precursor ion ([M+H]⁺) is expected. The major fragmentation event for acyl-CoAs in positive ion mode collision-induced dissociation (CID) is the neutral loss of the 3'-phospho-ADP moiety of Coenzyme A.[1][2] This results in a characteristic neutral loss of 507.3 Da.

Q3: Can I analyze this compound without chromatographic separation?

A3: While direct infusion can be used for initial parameter optimization, liquid chromatography (LC) is highly recommended for analyzing complex biological samples.[1] LC separation helps to reduce ion suppression from the sample matrix and separates isomers, leading to more accurate and reliable quantification.[1][3]

Q4: What are some common issues encountered during the LC-MS/MS analysis of acyl-CoAs?

A4: Common issues include poor peak shape (tailing), low signal intensity due to ion suppression, and in-source fragmentation.[3][4] The inherent instability of acyl-CoAs in solution can also lead to sample degradation and poor reproducibility.[1][5]

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
No or Low Signal 1. Suboptimal Ionization Parameters: Incorrect source temperature, sheath gas, or spray voltage. 2. Sample Degradation: Acyl-CoAs are unstable in aqueous solutions at neutral or basic pH. 3. Ion Suppression: Co-eluting compounds from the matrix are competing for ionization.1. Optimize MS Parameters: Perform direct infusion of a standard solution (e.g., 5 µM in 50% acetonitrile) to tune source parameters for maximum signal intensity.[1] 2. Maintain Sample Integrity: Keep samples on ice and use acidic mobile phases. Prepare fresh samples before analysis. 3. Improve Chromatography: Adjust the LC gradient to better separate the analyte from interfering matrix components. Consider using a divert valve to direct the early and late eluting parts of the chromatogram to waste.[1]
Poor Peak Shape (Tailing) 1. Secondary Interactions with LC System: Acyl-CoAs can interact with metal surfaces in the HPLC and column. 2. Column Overload: Injecting too much sample can lead to peak distortion.[3]1. Use a Bio-inert LC System: If available, use an LC system with PEEK or other bio-inert materials. 2. Optimize Mobile Phase: Ensure the mobile phase pH is appropriate for the analyte and column. The use of a C18 reversed-phase column at a high pH (around 10.5) with an ammonium (B1175870) hydroxide (B78521) and acetonitrile (B52724) gradient has been shown to be effective.[6] 3. Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume.
Inconsistent Results/Poor Reproducibility 1. Sample Instability: Degradation of this compound between injections. 2. Carryover: Adsorption of the analyte to the injector or column.1. Use a Cooled Autosampler: Keep the autosampler temperature low (e.g., 4°C) to minimize degradation. 2. Optimize Needle Wash: Use a strong organic solvent, such as methanol, for the autosampler needle wash between injections.[1]
Difficulty in Fragmentation/No Product Ions 1. Incorrect Collision Energy: The applied collision energy is too low to induce fragmentation or too high, leading to excessive fragmentation.1. Optimize Collision Energy: Perform a product ion scan while infusing a standard solution and vary the collision energy to find the optimal setting that maximizes the intensity of the desired product ion.

Quantitative Data Summary

The following table provides typical performance parameters for the quantification of acyl-CoAs using LC-MS/MS. These values can serve as a benchmark when developing an assay for this compound.

ParameterTypical ValueReference
Linearity (R²) > 0.99[7]
Lower Limit of Quantification (LLOQ) Low pmol to fmol on column[8]
Inter-run Precision (%CV) 2.6 - 12.2%[6]
Intra-run Precision (%CV) 1.2 - 4.4%[6]
Accuracy 94.8 - 110.8%[6]

Experimental Protocols

Sample Preparation (from cell culture)
  • Aspirate the cell culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Add a cold extraction solvent (e.g., 2 mL of methanol) to the cell plate and scrape the cells.[1]

  • Transfer the cell lysate to a clean tube.

  • Add an internal standard (e.g., C17:0-CoA) to each sample for normalization.

  • Vortex the samples and centrifuge at high speed to pellet proteins and cell debris.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the sample in an appropriate volume of the initial mobile phase (e.g., 100 µL of 80% Mobile Phase A / 20% Mobile Phase B).

LC-MS/MS Method
  • LC System: Agilent 1100 Binary Pump HPLC system or equivalent.[1]

  • Column: Reversed-phase C18 column (e.g., 2.1 x 150 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 100% B

    • 15-20 min: 100% B

    • 20.1-25 min: 20% B (re-equilibration)

  • Flow Rate: 0.2 mL/min.[1]

  • Injection Volume: 10 µL.

  • Mass Spectrometer: Waters Micromass Quattro Micro triple quadrupole mass spectrometer or equivalent.[1]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • MRM Transition:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
This compoundCalculatedPredicted0.13025
C17:0-CoA (Internal Standard)1022.5515.20.13025

Note: The precursor ion m/z for this compound needs to be calculated based on its chemical formula (C31H50N7O17P3S). The primary product ion is predicted based on the neutral loss of 507.3 Da.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Cell_Harvesting Cell Harvesting & Washing Extraction Metabolite Extraction Cell_Harvesting->Extraction Internal_Standard Add Internal Standard Extraction->Internal_Standard Centrifugation Protein Precipitation Internal_Standard->Centrifugation Evaporation Dry Down Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Sample Injection Reconstitution->Injection LC_Separation LC Separation Injection->LC_Separation Ionization Electrospray Ionization LC_Separation->Ionization MS_Analysis MS/MS Analysis (MRM) Ionization->MS_Analysis Peak_Integration Peak Integration MS_Analysis->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

Troubleshooting_Flowchart decision decision process process solution solution start Start Troubleshooting q1 Is there a signal for the analyte? start->q1 q2 Is the peak shape acceptable? q1->q2 Yes p1 Optimize MS source parameters q1->p1 No q3 Are the results reproducible? q2->q3 Yes p3 Improve LC separation q2->p3 No (Tailing) p2 Check sample integrity q3->p2 No end Analysis Optimized q3->end Yes s1 Signal Optimized p1->s1 p5 Check for sample carryover p2->p5 p4 Use bio-inert LC system p3->p4 s2 Peak Tailing Resolved p4->s2 s3 Reproducibility Improved p5->s3 s1->q2 s2->q3 s3->end

Caption: A logical troubleshooting flowchart for mass spectrometry analysis.

References

Technical Support Center: Enzymatic Assays with 3,4,4-trimethylhepta-2,5-dienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing 3,4,4-trimethylhepta-2,5-dienoyl-CoA in enzymatic assays. Given that this is a specialized substrate, this guide adapts general principles of enzymatic assays for acyl-CoA compounds to address potential challenges specific to this molecule.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues encountered during enzymatic assays involving this compound.

Problem Potential Cause Recommended Solution
No or Very Low Enzyme Activity Sub-optimal Assay Conditions: Temperature, pH, or buffer composition may not be ideal for the enzyme's activity.[1]Systematically vary the temperature and pH to determine the optimal range for your enzyme. Ensure all assay components, especially the buffer, are at room temperature before starting the assay, unless the protocol specifies otherwise.[1][2]
Incorrect Enzyme or Substrate Concentration: The concentration of the enzyme or this compound may be too low.[3]Perform a concentration-response curve for both the enzyme and the substrate to determine the optimal concentrations.
Enzyme Instability: The enzyme may have lost activity due to improper storage or handling, such as repeated freeze-thaw cycles.[1]Aliquot the enzyme upon receipt and store it at the recommended temperature. Avoid repeated freezing and thawing.[1]
Inhibitors Present in the Sample: The sample may contain endogenous inhibitors of the enzyme.Include a positive control with a known activator or a sample known to have high enzyme activity to ensure the assay is working correctly.[1]
Substrate Insolubility: The branched and unsaturated nature of this compound might lead to poor solubility in aqueous buffers.Prepare a fresh, concentrated stock solution of the substrate in an appropriate organic solvent (e.g., DMSO) and dilute it in the assay buffer immediately before use. Ensure the final concentration of the organic solvent in the assay is low enough not to inhibit the enzyme.
High Background Signal Non-Enzymatic Reaction: The substrate may be unstable and react non-enzymatically with other components in the assay mixture.Run a negative control reaction without the enzyme to measure the rate of the non-enzymatic reaction.[1] Subtract this background rate from the rate of the enzymatic reaction.
Contaminated Reagents: Reagents may be contaminated with a substance that produces a signal in the assay.Use fresh, high-quality reagents. Test each reagent individually for its contribution to the background signal.
Sample Interference: Components in the sample itself may be contributing to the signal.If your sample contains significant amounts of other acyl-CoAs, run a background control omitting the specific enzyme for your reaction to subtract the background from other CoA readings.[4]
Inconsistent or Non-Reproducible Results Pipetting Errors: Inaccurate or inconsistent pipetting can lead to significant variability.[2]Use calibrated pipettes and proper pipetting techniques. Prepare a master mix of reagents to minimize pipetting variations between wells.[2]
Plate Edge Effects: Evaporation from the outer wells of a microplate can concentrate reactants and alter reaction rates.[1]Avoid using the outer wells of the plate. Alternatively, fill the outer wells with buffer or water to minimize evaporation from the experimental wells.
Improper Mixing: Inadequate mixing of reagents can lead to non-uniform reaction initiation.Gently mix the reagents by pipetting up and down or by using a plate shaker. Avoid introducing bubbles.
Instrument Settings: Incorrect instrument settings, such as the wrong wavelength, can lead to inaccurate readings.[1][2]Double-check and confirm all instrument settings before each experiment.

Frequently Asked Questions (FAQs)

Q1: What type of enzyme is likely to use this compound as a substrate?

A1: Based on its structure as a multi-methyl-branched fatty acyl-CoA, enzymes involved in fatty acid metabolism are the most likely candidates.[5][6] These could include acyl-CoA synthetases, acyl-CoA dehydrogenases, enoyl-CoA hydratases, or isomerases. The specific enzyme will depend on the biological context you are investigating.

Q2: I cannot find a standard protocol for an enzymatic assay with this compound. How should I proceed?

A2: Due to the specialized nature of this substrate, a standard protocol may not be published. You can adapt existing protocols for similar acyl-CoA substrates. Start with a generic assay buffer (e.g., Tris-HCl or HEPES at a physiological pH) and systematically optimize the assay conditions as outlined in the troubleshooting guide.

Q3: How can I monitor the progress of the enzymatic reaction?

A3: The method for monitoring the reaction will depend on the enzyme being studied.

  • For dehydrogenases: You can monitor the change in absorbance or fluorescence of cofactors like NAD+/NADH or FAD/FADH2.

  • For synthetases or hydrolases: You can detect the production of free Coenzyme A (CoASH) using reagents like Ellman's reagent (DTNB) or more sensitive fluorescent probes.[7]

  • Chromatographic methods: HPLC or LC-MS can be used to directly measure the consumption of the substrate and the formation of the product.

Q4: What are some important considerations for sample preparation?

A4: If you are using biological samples, it is crucial to minimize interference from other cellular components.

  • Deproteinization: For many assays, it is necessary to deproteinize the sample to remove other enzymes that might interfere with the reaction. This can be done using methods like perchloric acid precipitation or spin filters.[4]

  • Homogenization: Ensure that tissue or cell samples are thoroughly homogenized to release the enzyme of interest.

  • Sample Dilution: It may be necessary to dilute your sample to bring the enzyme activity within the linear range of the assay.

Experimental Protocols

Generalized Acyl-CoA Dehydrogenase Assay Protocol (Spectrophotometric)

This protocol is based on the principle of monitoring the reduction of a reporter dye coupled to the oxidation of the acyl-CoA substrate.

Materials:

  • Enzyme source (purified enzyme or cell/tissue lysate)

  • This compound

  • Assay Buffer (e.g., 100 mM HEPES, pH 7.5)

  • Electron Transfer Flavoprotein (ETF)

  • Reporter dye (e.g., Dichlorophenolindophenol - DCPIP)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Prepare working solutions of all reagents in the assay buffer. Keep all solutions on ice.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay Buffer

      • ETF solution

      • DCPIP solution

      • Enzyme source

    • Include a negative control well that contains all reagents except the enzyme.

  • Reaction Initiation:

    • Initiate the reaction by adding the this compound working solution to each well.

  • Data Acquisition:

    • Immediately place the plate in a microplate reader and measure the decrease in absorbance of DCPIP at the appropriate wavelength (e.g., 600 nm) over time.

  • Data Analysis:

    • Calculate the rate of the reaction by determining the slope of the linear portion of the absorbance vs. time curve.

    • Subtract the rate of the negative control from the rate of the experimental samples to obtain the enzyme-specific activity.

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis reagent_prep Prepare Reagents assay_setup Set up Assay Plate (Enzyme, Buffer, etc.) reagent_prep->assay_setup sample_prep Prepare Samples sample_prep->assay_setup initiate Initiate Reaction (Add Substrate) assay_setup->initiate data_acq Data Acquisition (e.g., Plate Reader) initiate->data_acq data_analysis Calculate Reaction Rates data_acq->data_analysis troubleshoot Troubleshoot if Necessary data_analysis->troubleshoot

Caption: A generalized workflow for enzymatic assays.

troubleshooting_logic start Unexpected Results check_controls Are Controls (Positive/Negative) Behaving as Expected? start->check_controls check_reagents Verify Reagent Preparation and Storage check_controls->check_reagents No check_conditions Optimize Assay Conditions (pH, Temp, Concentrations) check_controls->check_conditions Yes resolve Problem Resolved check_reagents->resolve check_instrument Confirm Instrument Settings check_conditions->check_instrument check_procedure Review Experimental Procedure (Pipetting, Mixing) check_instrument->check_procedure check_procedure->resolve

Caption: A logical flow for troubleshooting enzymatic assays.

References

minimizing degradation of 3,4,4-trimethylhepta-2,5-dienoyl-CoA during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of 3,4,4-trimethylhepta-2,5-dienoyl-CoA during extraction from biological samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during extraction?

A1: The degradation of this compound during extraction is primarily attributed to four factors:

  • Enzymatic Degradation: As a dienoyl-CoA, this molecule is a substrate for enzymes involved in fatty acid metabolism, such as 2,4-dienoyl-CoA reductase.[1][2][3][4][5] Residual enzyme activity in the sample homogenate can rapidly degrade the target molecule.

  • Hydrolysis: The thioester bond in acyl-CoA molecules is susceptible to hydrolysis, especially under alkaline or strongly acidic conditions.[6]

  • Oxidation: The conjugated diene system in the molecule is prone to oxidation, which can be initiated by reactive oxygen species present in the sample or introduced during the extraction process.

  • Isomerization: The double bonds in the conjugated system can potentially isomerize, leading to a loss of the native compound. This can be influenced by factors such as heat and exposure to certain acidic or basic conditions.

Q2: What is the optimal pH for the extraction buffer to ensure the stability of this compound?

A2: A slightly acidic to neutral pH is generally recommended for the extraction of acyl-CoAs to minimize hydrolysis. A pH range of 6.0 to 7.0 is considered optimal. Strongly acidic or alkaline conditions should be avoided as they can catalyze the hydrolysis of the thioester bond.[6]

Q3: How critical is temperature control during the extraction process?

A3: Maintaining low temperatures (0-4°C) throughout the extraction process is crucial. This helps to minimize enzymatic degradation and reduce the rate of potential chemical degradation pathways such as hydrolysis and isomerization. All buffers, solvents, and equipment should be pre-chilled.

Q4: Should I use antioxidants during the extraction of this compound?

A4: Yes, the inclusion of antioxidants is highly recommended to prevent oxidative degradation of the conjugated diene system. Common antioxidants used in lipid and metabolite extractions include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or natural antioxidants like tocopherols (B72186) (Vitamin E) and ascorbate (B8700270) (Vitamin C).[7][8][9][10][11] These should be added to the extraction solvent.

Q5: How does the trimethyl substitution on this compound affect its stability?

A5: The three methyl groups can influence the molecule's stability. The methyl groups at the C4 position may provide some steric hindrance, potentially slowing down enzymatic degradation. Additionally, the methyl groups can affect the electronic properties of the diene system, which may slightly alter its susceptibility to oxidation and isomerization compared to unsubstituted dienoyl-CoAs. In general, alkyl substitution on a double bond can increase its stability.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or no recovery of this compound Enzymatic degradation: Residual enzyme activity in the sample.- Immediately quench metabolic activity at the start of the extraction by using a cold organic solvent mixture (e.g., acetonitrile/methanol (B129727)/water).- Work quickly and keep the sample on ice or at 4°C at all times.- Consider using enzyme inhibitors if compatible with downstream analysis.
Hydrolysis: Incorrect pH of the extraction buffer.- Ensure the pH of all aqueous solutions is between 6.0 and 7.0.- Avoid prolonged exposure to aqueous environments.
Oxidative degradation: Presence of reactive oxygen species.- Add an antioxidant (e.g., 0.01% BHT) to the extraction solvent.- Degas solvents to remove dissolved oxygen.
Presence of unexpected isomers in the final extract Isomerization: Exposure to heat or non-optimal pH.- Maintain low temperatures (0-4°C) throughout the procedure.- Strictly control the pH of the extraction buffer.
Poor reproducibility between extractions Inconsistent sample handling: Variations in time, temperature, or solvent volumes.- Standardize the entire extraction protocol, ensuring consistent timing for each step.- Use pre-chilled, calibrated equipment.
Sample heterogeneity. - Ensure the biological sample is thoroughly homogenized before taking an aliquot for extraction.

Experimental Protocols

Recommended Protocol for Extraction of this compound

This protocol is designed to minimize degradation by addressing enzymatic activity, hydrolysis, oxidation, and isomerization.

Materials:

  • Biological tissue or cell pellet

  • Pre-chilled (-20°C) extraction solvent: Acetonitrile/Methanol/Water (40:40:20, v/v/v) with 0.01% BHT

  • Pre-chilled (4°C) 0.1 M Potassium Phosphate Buffer, pH 6.5

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Pre-chilled SPE conditioning, wash, and elution solvents

  • Centrifuge capable of 4°C

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • Sample Quenching and Homogenization:

    • For tissue samples, immediately freeze in liquid nitrogen after collection and store at -80°C.

    • For cell pellets, rapidly aspirate the culture medium and wash with ice-cold PBS.

    • Weigh the frozen tissue or cell pellet.

    • Add 1 mL of pre-chilled extraction solvent per 50 mg of tissue or 1x10^7 cells.

    • Immediately homogenize the sample on ice using a tissue homogenizer or probe sonicator.

  • Protein Precipitation and Initial Extraction:

    • Vortex the homogenate for 1 minute.

    • Incubate on ice for 15 minutes to allow for protein precipitation.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant containing the acyl-CoAs.

  • Solid Phase Extraction (SPE) for Purification:

    • Condition the SPE cartridge according to the manufacturer's instructions (typically with methanol followed by water).

    • Load the supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge with a pre-chilled, weak organic solvent to remove polar impurities.

    • Elute the this compound with a pre-chilled organic solvent (e.g., methanol or acetonitrile).

  • Solvent Evaporation and Reconstitution:

    • Dry the eluate under a gentle stream of nitrogen or using a vacuum concentrator at a low temperature.

    • Reconstitute the dried extract in a small volume of a suitable solvent for your downstream analysis (e.g., 50% methanol in water), ensuring the pH is maintained around 6.5-7.0.

Visualizations

ExtractionWorkflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification cluster_final Final Steps Sample Biological Sample Quenching Metabolic Quenching (Liquid N2 / Cold Solvent) Sample->Quenching Homogenization Homogenization (on ice) Quenching->Homogenization ProteinPrecipitation Protein Precipitation (Cold Organic Solvent) Homogenization->ProteinPrecipitation Degradation1 Enzymatic Degradation Homogenization->Degradation1 Centrifugation Centrifugation (4°C) ProteinPrecipitation->Centrifugation Degradation2 Hydrolysis ProteinPrecipitation->Degradation2 Supernatant Supernatant Collection Centrifugation->Supernatant SPE Solid Phase Extraction (SPE) Supernatant->SPE Degradation3 Oxidation Supernatant->Degradation3 Elution Elution SPE->Elution Evaporation Solvent Evaporation (N2 / Vacuum) Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Degradation4 Isomerization Evaporation->Degradation4 Analysis Downstream Analysis (e.g., LC-MS) Reconstitution->Analysis

Caption: Experimental workflow for the extraction of this compound, highlighting potential degradation points.

DegradationPathways cluster_degradation Degradation Pathways cluster_products Degradation Products Molecule This compound Enzymatic Enzymatic Degradation (e.g., 2,4-dienoyl-CoA reductase) Molecule->Enzymatic Hydrolysis Hydrolysis (Thioester Cleavage) Molecule->Hydrolysis Oxidation Oxidation (Diene System) Molecule->Oxidation Isomerization Isomerization (Double Bonds) Molecule->Isomerization Metabolites Metabolic Products Enzymatic->Metabolites Acid Free Fatty Acid + CoA Hydrolysis->Acid Oxidized Oxidized Products Oxidation->Oxidized Isomers Geometric Isomers Isomerization->Isomers

Caption: Potential degradation pathways for this compound during extraction.

References

enhancing the yield of 3,4,4-trimethylhepta-2,5-dienoyl-CoA synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Novel Acyl-CoA Synthesis. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in enhancing the yield of custom acyl-CoA compounds, such as 3,4,4-trimethylhepta-2,5-dienoyl-CoA.

Troubleshooting and FAQs

This section addresses common issues encountered during the synthesis of novel or modified acyl-CoA molecules.

Frequently Asked Questions

Q1: What are the primary causes of low yield in enzymatic acyl-CoA synthesis?

A1: Low yields in enzymatic synthesis can stem from several factors:

  • Sub-optimal enzyme activity: The specific acyl-CoA synthetase (ACSL) used may have low specificity for the fatty acid analogue. ACSL isoforms have different substrate preferences.

  • Enzyme instability: The enzyme may be degrading over the course of the reaction due to non-ideal temperature, pH, or the presence of proteases.

  • Inhibitors: The reaction mixture may contain inhibitors of the ACSL enzyme.

  • Low substrate concentration: The concentration of the fatty acid, CoA, or ATP may be limiting. The conversion of fatty acids to acyl-CoAs is an essential first step in their metabolism.[1]

  • Product degradation: The newly synthesized acyl-CoA may be susceptible to hydrolysis or enzymatic degradation.

Q2: My chemical synthesis of acyl-CoA is resulting in multiple unwanted side products. What could be the cause?

A2: The formation of side products in chemical acyl-CoA synthesis is often due to:

  • Reactive functional groups: The fatty acid substrate may have other reactive groups that compete with the carboxyl group for activation or reaction with Coenzyme A.

  • Harsh reaction conditions: High temperatures or extreme pH can lead to the degradation of either the fatty acid or the CoA.

  • Oxidation: Unsaturated fatty acids are prone to oxidation, leading to a heterogeneous product mixture.

  • Inappropriate activating agent: The choice of carbodiimide (B86325) or other activating agent can influence the formation of byproducts.

Q3: How can I confirm the successful synthesis and purity of my target acyl-CoA?

A3: A combination of analytical techniques is recommended:

  • Mass Spectrometry (MS): To confirm the molecular weight of the target compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the sample and separate it from starting materials and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the synthesized molecule.

Troubleshooting Guide
Issue Potential Cause Recommended Solution
Low or no product formation in enzymatic synthesis Inactive or inhibited enzyme.Test enzyme activity with a known substrate. Ensure no interfering compounds are present in the reaction mixture.
Sub-optimal reaction conditions.Optimize pH, temperature, and incubation time.
Insufficient substrate concentrations.Increase the concentration of the limiting substrate (fatty acid, CoA, or ATP).
Multiple peaks in HPLC analysis after chemical synthesis Presence of side products or unreacted starting materials.Optimize reaction stoichiometry and conditions (e.g., temperature, reaction time). Purify the product using preparative HPLC or other chromatographic techniques.
Degradation of the product.Handle the product at low temperatures and under an inert atmosphere if it is sensitive to oxidation or hydrolysis.
Inconsistent yields between batches Variability in reagent quality.Use high-purity reagents from a consistent source.
Inconsistent reaction setup.Standardize all experimental parameters, including volumes, concentrations, and incubation times.

Experimental Protocols

General Protocol for Enzymatic Synthesis of a Novel Acyl-CoA

This protocol outlines a general method for the synthesis of a novel acyl-CoA using an acyl-CoA synthetase.

  • Reaction Mixture Preparation:

    • In a microcentrifuge tube, combine the following in a suitable buffer (e.g., Tris-HCl, pH 7.5):

      • Fatty acid substrate (e.g., 3,4,4-trimethylhepta-2,5-dienoic acid)

      • Coenzyme A (CoA-SH)

      • ATP

      • MgCl₂ (as a cofactor for the enzyme)

      • Acyl-CoA synthetase

  • Incubation:

    • Incubate the reaction mixture at the optimal temperature for the specific acyl-CoA synthetase used (typically 25-37°C).

    • Reaction times can vary from 30 minutes to several hours, depending on the enzyme's efficiency with the novel substrate.

  • Reaction Quenching:

    • Stop the reaction by adding an acid (e.g., perchloric acid or trichloroacetic acid) to precipitate the enzyme.

    • Alternatively, heat inactivation can be used if it does not affect the product.

  • Purification:

    • Centrifuge the quenched reaction to pellet the precipitated protein.

    • Purify the supernatant containing the acyl-CoA using solid-phase extraction (SPE) or HPLC.

  • Analysis:

    • Confirm the identity and purity of the product using mass spectrometry and HPLC.

General Protocol for Chemical Synthesis of a Novel Acyl-CoA

This protocol provides a general approach for the chemical synthesis of a novel acyl-CoA.

  • Activation of the Carboxylic Acid:

    • Dissolve the fatty acid (e.g., 3,4,4-trimethylhepta-2,5-dienoic acid) in an appropriate anhydrous organic solvent (e.g., dichloromethane (B109758) or tetrahydrofuran).

    • Add a carboxyl-activating agent, such as a carbodiimide (e.g., DCC or EDC) and an activating agent like N-hydroxysuccinimide (NHS), to form an active ester.

    • Stir the reaction at room temperature for several hours.

  • Reaction with Coenzyme A:

    • In a separate flask, dissolve Coenzyme A (CoA-SH) in an aqueous buffer at a slightly alkaline pH (e.g., pH 8.0) to deprotonate the thiol group.

    • Slowly add the activated fatty acid solution to the Coenzyme A solution with vigorous stirring.

    • Allow the reaction to proceed for several hours at room temperature or 4°C.

  • Purification:

    • Remove the organic solvent under reduced pressure.

    • Purify the aqueous solution containing the acyl-CoA using preparative HPLC.

  • Analysis:

    • Confirm the product's identity and purity using mass spectrometry and analytical HPLC.

Data Presentation

Table 1: Key Parameters for Optimizing Acyl-CoA Synthesis
ParameterEnzymatic SynthesisChemical SynthesisRationale
pH Typically 7.0-8.5Activation: 4.0-6.0; Acylation: 7.5-8.5Optimal pH is crucial for enzyme activity and for ensuring the thiol of CoA is sufficiently nucleophilic.
Temperature (°C) 25-370-25Lower temperatures can improve the stability of enzymes and reagents, minimizing side reactions.
Substrate Ratio (Fatty Acid:CoA) 1:1.2 to 1:21.5:1 to 2:1 (Activated Acid:CoA)A slight excess of CoA is often used in enzymatic reactions, while an excess of the activated acid is common in chemical synthesis to drive the reaction to completion.
Cofactors ATP, Mg²⁺Not applicableATP is the energy source for the enzymatic reaction, and Mg²⁺ is a required cofactor for many acyl-CoA synthetases.
Reaction Time 0.5 - 4 hours2 - 12 hoursReaction times need to be optimized to maximize product formation while minimizing product degradation.

Visualizations

Diagrams

experimental_workflow Experimental Workflow for Novel Acyl-CoA Synthesis cluster_enzymatic Enzymatic Synthesis cluster_chemical Chemical Synthesis enz_start Prepare Reaction Mixture (Fatty Acid, CoA, ATP, Enzyme) enz_incubate Incubate at Optimal Temperature enz_start->enz_incubate enz_quench Quench Reaction enz_incubate->enz_quench enz_purify Purify by SPE or HPLC enz_quench->enz_purify analysis Product Analysis (MS, HPLC, NMR) enz_purify->analysis chem_activate Activate Carboxylic Acid chem_react React with Coenzyme A chem_activate->chem_react chem_purify Purify by HPLC chem_react->chem_purify chem_purify->analysis

Caption: Workflow for enzymatic and chemical synthesis of novel acyl-CoA.

logical_relationship Troubleshooting Logic for Low Acyl-CoA Yield start Low Yield Observed check_enzyme Is the synthesis enzymatic? start->check_enzyme check_reagents Check Reagent Purity & Stability check_enzyme->check_reagents Yes optimize_conditions Optimize Reaction Conditions (pH, Temp, Time) check_enzyme->optimize_conditions No (Chemical) check_reagents->optimize_conditions check_stoichiometry Verify Substrate Stoichiometry optimize_conditions->check_stoichiometry purification_issue Investigate Purification Step for Product Loss check_stoichiometry->purification_issue

Caption: Troubleshooting logic for addressing low yield in acyl-CoA synthesis.

References

Technical Support Center: Analysis of 3,4,4-trimethylhepta-2,5-dienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address matrix effects in the quantitative analysis of 3,4,4-trimethylhepta-2,5-dienoyl-CoA by liquid chromatography-mass spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my this compound analysis?

A1: A matrix effect is the alteration of the ionization efficiency of an analyte, such as this compound, by the presence of co-eluting, undetected components in the sample matrix.[1] This interference can lead to either ion suppression (a decrease in the analyte signal) or ion enhancement (an increase in the analyte signal), which ultimately compromises the accuracy, precision, and sensitivity of your quantitative analysis.[1][2] In the analysis of biological samples, endogenous compounds can suppress or enhance the target ion signal, with ion suppression being the more common issue.[3]

Q2: What are the typical signs that my analysis of this compound is being impacted by matrix effects?

A2: Common indicators of matrix effects include:

  • Poor reproducibility of the analyte response between different sample lots.[1]

  • Inaccurate and imprecise results for quality control (QC) samples.[1]

  • A non-linear relationship between the analyte concentration and the instrument response.[1]

  • You might also observe shifts in retention times or distorted peak shapes for this compound in complex biological samples when compared to clean standards.[1]

Q3: Can the use of a stable isotope-labeled internal standard (SIL-IS) for this compound completely eliminate matrix effects?

A3: While employing a SIL-IS is a highly effective strategy to compensate for matrix effects, it may not entirely eliminate them.[1] The fundamental assumption is that the analyte and the SIL-IS are affected equally by the matrix components. However, this may not always be the case.[1][2] Even with a SIL-IS, a significant loss in sensitivity due to ion suppression might not be overcome.[3]

Q4: What are the primary causes of matrix effects in the LC-MS analysis of acyl-CoAs like this compound?

A4: The primary causes of matrix effects are co-eluting endogenous compounds from the biological matrix that interfere with the ionization process in the mass spectrometer's ion source.[2] For acyl-CoA analysis in plasma or tissue samples, phospholipids (B1166683) are a major source of ion suppression.[3] Other potential interferences include salts, detergents from sample preparation, and other small molecules present in the biological sample.

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating matrix effects in your this compound analysis.

Problem 1: Poor reproducibility and accuracy in QC samples
  • Potential Cause: Significant matrix effects are present, leading to variable ion suppression or enhancement between samples.

  • Solution Workflow:

    cluster_0 Troubleshooting Workflow: Poor Reproducibility A Poor Reproducibility in QCs B Assess Matrix Effect (Post-Extraction Spike) A->B C Optimize Sample Preparation B->C Matrix Effect >15%? D Refine Chromatography C->D E Implement SIL-IS D->E F Re-evaluate QC Performance E->F F->C No G Acceptable Performance F->G Yes

    Troubleshooting workflow for poor reproducibility.
  • Recommended Actions:

    • Quantify the Matrix Effect: Perform a post-extraction spike experiment to determine the extent of ion suppression or enhancement.

    • Enhance Sample Preparation: Improve the sample cleanup process to remove interfering matrix components. Techniques to consider include solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[3]

    • Optimize Chromatography: Modify the chromatographic conditions to separate this compound from the interfering matrix components. This can involve adjusting the gradient, changing the column chemistry, or altering the mobile phase composition.

    • Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): If not already in use, a SIL-IS for this compound is the most effective way to compensate for matrix effects.[2]

Problem 2: Low sensitivity and poor peak shape for this compound in biological samples compared to standards
  • Potential Cause: Ion suppression is significantly reducing the signal of your analyte.

  • Solution Workflow:

    cluster_1 Troubleshooting Workflow: Low Sensitivity A Low Sensitivity/ Poor Peak Shape B Post-Column Infusion Experiment A->B F Check MS Source Conditions A->F C Identify Co-eluting Interference B->C Suppression Zone Identified D Modify LC Gradient to Shift Analyte RT C->D E Improve Sample Cleanup (e.g., Phospholipid Removal) C->E G Sensitivity Improved? D->G E->G F->G G->D No H Analysis Optimized G->H Yes

    Troubleshooting workflow for low sensitivity.
  • Recommended Actions:

    • Post-Column Infusion: This experiment will help identify regions in the chromatogram where ion suppression is occurring.

    • Adjust Chromatographic Separation: Modify the LC method to move the retention time of this compound away from the regions of ion suppression.

    • Targeted Sample Cleanup: If phospholipids are suspected, incorporate a phospholipid removal step in your sample preparation protocol.

    • Optimize MS Source Parameters: Adjust settings such as gas flows, temperature, and voltages to minimize in-source matrix effects.

Quantitative Data Summary

The following tables provide hypothetical data from a matrix effect assessment for this compound in human plasma.

Table 1: Matrix Effect Assessment by Post-Extraction Spike

Sample TypeAnalyte Peak Area (n=3)% Matrix Effect
Analyte in Solvent1,250,000N/A
Analyte Spiked in Extracted Matrix875,000-30% (Ion Suppression)

Table 2: Comparison of Sample Preparation Techniques on Matrix Effect

Sample Preparation MethodAnalyte Peak Area in Spiked Matrix (n=3)% Matrix Effect
Protein Precipitation750,000-40%
Liquid-Liquid Extraction1,050,000-16%
Solid-Phase Extraction1,175,000-6%

Experimental Protocols

Protocol 1: Assessment of Matrix Effects using Post-Extraction Spike
  • Prepare Samples:

    • Set A: Spike a known concentration of this compound standard into the mobile phase or reconstitution solvent.

    • Set B: Extract blank biological matrix (e.g., plasma) using your established protocol. Spike the same concentration of this compound standard into the extracted matrix.

  • Analyze Samples: Inject and analyze both sets of samples using your LC-MS method.

  • Calculate Matrix Effect:

    • Matrix Effect (%) = ( (Peak Area in Set B) / (Peak Area in Set A) ) * 100

    • A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.

Protocol 2: Solid-Phase Extraction (SPE) for Acyl-CoA Cleanup

This protocol is a general guideline and should be optimized for your specific application.

  • Condition the SPE Cartridge: Condition a mixed-mode or reversed-phase SPE cartridge with methanol (B129727) followed by equilibration with water.

  • Load the Sample: Load the pre-treated sample (e.g., plasma after protein precipitation and dilution) onto the SPE cartridge.

  • Wash the Cartridge: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elute the Analyte: Elute this compound using an appropriate organic solvent (e.g., methanol or acetonitrile).

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.

Signaling Pathway and Workflow Diagrams

cluster_2 General LC-MS Workflow for this compound Analysis A Biological Sample (e.g., Plasma, Tissue Homogenate) C Addition of SIL-Internal Standard A->C B Sample Preparation (Protein Precipitation, LLE, or SPE) D LC Separation (Reversed-Phase Chromatography) B->D C->B E Mass Spectrometric Detection (MRM Mode) D->E F Data Analysis and Quantification E->F

General analytical workflow for this compound.

References

Technical Support Center: Enhancing Chromatographic Resolution of Branched-Chain Fatty Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center dedicated to improving the chromatographic resolution of branched-chain fatty acyl-CoAs (BCFA-CoAs). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions (FAQs) to overcome common analytical challenges.

Frequently Asked Questions (FAQs)

Q1: Why is achieving good resolution for branched-chain fatty acyl-CoAs so challenging?

A1: The primary challenge lies in the structural similarity of BCFA-CoA isomers, such as iso and anteiso forms. These molecules often have the same carbon number and degree of saturation, differing only in the position of a methyl branch on the acyl chain.[1] This subtle difference results in very similar physicochemical properties and hydrophobicity, leading to co-elution on standard reversed-phase columns like C8 or C18.[1]

Q2: Is derivatization necessary for the analysis of branched-chain fatty acyl-CoAs?

A2: While not always mandatory, derivatization is highly recommended for analyzing the fatty acid portion of BCFA-CoAs, especially after hydrolysis. Derivatization can neutralize the polar carboxyl group of the fatty acid, leading to sharper, more symmetrical peaks and improved chromatographic performance.[1] For the intact acyl-CoA molecule, derivatization strategies like phosphate (B84403) methylation can improve peak shape and reduce analyte loss by minimizing interactions with metal surfaces in the LC system.

Q3: What are the most common chromatographic modes for separating BCFA-CoAs?

A3: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely used technique for separating acyl-CoAs.[1] The separation is primarily based on the hydrophobicity of the fatty acyl chain. However, for resolving challenging isomers, more specialized techniques such as chiral chromatography may be necessary.[1][2]

Q4: How can I improve the resolution of my existing C18 column for BCFA-CoA analysis?

A4: Several parameters can be optimized to enhance resolution on a C18 column. These include adjusting the mobile phase composition (e.g., the gradient of acetonitrile (B52724) in water), modifying the mobile phase pH with additives like formic acid or ammonium (B1175870) hydroxide (B78521), lowering the column temperature, and reducing the flow rate.

Troubleshooting Guide

Poor resolution, peak tailing, peak fronting, and split peaks are common issues encountered during the chromatographic analysis of branched-chain fatty acyl-CoAs. This guide provides a systematic approach to identifying and resolving these problems.

Problem Potential Cause Recommended Solution
Poor Resolution/Co-elution of Isomers Inadequate Stationary Phase Selectivity: Standard C18 columns may not have sufficient selectivity to resolve structurally similar isomers like iso and anteiso BCFA-CoAs.- Switch to a different stationary phase: Consider a column with a different selectivity, such as a chiral column (e.g., Chiralpak IG-U) for enantiomeric separation of anteiso forms after derivatization of the fatty acid.[3] For general isomerism, a column with a different bonded phase chemistry might provide better resolution.- Optimize mobile phase: Fine-tune the gradient slope and mobile phase additives.
Mobile Phase Composition Not Optimal: The elution strength of the mobile phase may not be suitable for separating the target analytes.- Adjust the gradient: A shallower gradient can improve the separation of closely eluting peaks.- Modify the organic solvent: Try a different organic modifier (e.g., methanol (B129727) instead of acetonitrile) or a ternary mixture.
Peak Tailing Secondary Interactions with Stationary Phase: Residual silanol (B1196071) groups on silica-based columns can interact with the polar head group of the acyl-CoA, causing tailing.- Use a base-deactivated column: Modern end-capped columns are designed to minimize silanol interactions.- Adjust mobile phase pH: Adding a small amount of a basic modifier like ammonium hydroxide can suppress silanol interactions by keeping basic compounds in their free base form.[4]
Column Overload: Injecting too much sample can lead to peak distortion.- Reduce injection volume or sample concentration: Dilute the sample and re-inject.
Peak Fronting Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause the analyte to travel through the column too quickly at the beginning, leading to fronting.[5]- Match sample solvent to mobile phase: Dissolve or dilute the sample in the initial mobile phase.[6]
Column Bed Collapse: A void at the head of the column can cause distorted peak shapes.[7]- Replace the column: If a void is suspected, the column usually needs to be replaced.
Split Peaks Contamination at the Column Inlet: Particulate matter on the column frit can disrupt the sample band.[8]- Use a guard column and filter samples: A guard column will protect the analytical column from contaminants. Filtering the sample before injection is also crucial.[6]- Flush the column: If contamination is suspected, try flushing the column with a strong solvent.
Co-elution of an Interfering Compound: The peak may appear split if another compound is eluting very close to the analyte of interest.[8]- Adjust separation conditions: Modify the mobile phase gradient, temperature, or stationary phase to resolve the two compounds.

Experimental Protocols

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Mammalian Tissue

This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs from tissue samples, incorporating solid-phase extraction for purification.

Materials:

  • Frozen tissue sample (approx. 100 mg)

  • Glass homogenizer

  • 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Acetonitrile (ACN)

  • Isopropanol

  • Saturated Ammonium Sulfate ((NH4)2SO4)

  • Weak anion exchange solid-phase extraction (SPE) columns

  • Methanol

  • 2% Formic Acid

  • 2% and 5% Ammonium Hydroxide (NH4OH)

  • Internal standard (e.g., Heptadecanoyl-CoA)

Procedure:

  • Homogenization:

    • In a pre-chilled glass homogenizer, add approximately 100 mg of frozen tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.

    • Homogenize the tissue thoroughly.

    • Add 2.0 mL of 2-propanol and homogenize again.

    • Add 0.25 mL of saturated (NH4)2SO4 and 4.0 mL of acetonitrile.

    • Vortex the mixture for 5 minutes.

  • Extraction:

    • Centrifuge the homogenate at 1,900 x g for 5 minutes.

    • Collect the upper phase containing the acyl-CoAs.

  • Solid-Phase Extraction (SPE) Purification:

    • Condition the weak anion exchange SPE column with 1 mL of methanol, followed by 1 mL of water.

    • Equilibrate the column with 1 mL of 100 mM KH2PO4 buffer (pH 4.9).

    • Load the collected supernatant onto the SPE column.

    • Wash the column with 1 mL of 100 mM KH2PO4 buffer, followed by 1 mL of water.

    • Wash with 1 mL of methanol to remove less polar impurities.

    • Elute the acyl-CoAs with 1 mL of 2% ammonium hydroxide in methanol, followed by 1 mL of 5% ammonium hydroxide in methanol.

  • Sample Concentration:

    • Combine the eluted fractions.

    • Dry the sample under a gentle stream of nitrogen at room temperature.

    • Reconstitute the dried sample in a suitable volume of cold 1:1 (methanol:water) for LC-MS analysis.[9]

Protocol 2: UHPLC-MS/MS Analysis of Branched-Chain Fatty Acyl-CoAs

This protocol outlines a general method for the analysis of BCFA-CoAs using a reversed-phase C18 column coupled to a tandem mass spectrometer.

Instrumentation and Columns:

  • UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.

  • Waters Acquity UPLC® BEH C18 column (2.1 × 100 mm, 1.7 μm) with a VanGuard™ pre-column.[9]

Mobile Phases:

  • Mobile Phase A: 10% Acetonitrile, 90% Water with 15 mM Ammonium Hydroxide.[9]

  • Mobile Phase B: Acetonitrile with 15 mM Ammonium Hydroxide.[9]

Chromatographic Conditions:

  • Flow Rate: 0.25 mL/min[9]

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

  • Gradient Program: [9]

    • 0-3 min: 0% B (divert to waste)

    • 3-6 min: Linear gradient to 30% B

    • 6-12 min: Linear gradient to 40% B

    • 12-16 min: Hold at 100% B

    • 16-22 min: Re-equilibrate at 0% B

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM) or full scan with fragmentation for identification.

  • MRM Transitions: Monitor for the neutral loss of 507 Da, which is characteristic of the CoA moiety.[10]

Data Presentation

Table 1: Comparison of Stationary Phases for BCFA-CoA Isomer Separation
Stationary PhasePrinciple of SeparationAdvantagesDisadvantagesTypical Applications
C18 (Reversed-Phase) Hydrophobicity of the acyl chain.Robust, widely available, good for separating based on chain length and unsaturation.Limited resolution for subtle structural isomers like iso and anteiso forms.[1]General profiling of fatty acyl-CoAs.
Chiral Columns (e.g., Chiralpak IG-U) Enantioselectivity.Capable of resolving enantiomers of chiral BCFAs (e.g., anteiso forms) after derivatization.[3]More expensive, may require specific mobile phases, not necessary for achiral isomers.Enantioselective analysis of chiral BCFA isomers.
Silver-Ion Chromatography Interaction of double bonds with silver ions.Excellent for separating isomers based on the number, position, and geometry of double bonds.[11]Not directly applicable to separating saturated branched-chain isomers.Separation of unsaturated fatty acid isomers.

Visualizations

Experimental Workflow for BCFA-CoA Analysis

G cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis Tissue Tissue/Cell Sample Homogenization Homogenization in Buffer Tissue->Homogenization Extraction Solvent Extraction (ACN/Isopropanol) Homogenization->Extraction SPE Solid-Phase Extraction (Purification) Extraction->SPE Concentration Drying and Reconstitution SPE->Concentration UHPLC UHPLC Separation (e.g., C18 Column) Concentration->UHPLC MS Mass Spectrometry (Detection) UHPLC->MS Data Data Analysis MS->Data

Caption: Workflow for the extraction and analysis of branched-chain fatty acyl-CoAs.

Logical Troubleshooting Flowchart for Peak Splitting

G Start Peak Splitting Observed CheckGuardColumn Inspect/Replace Guard Column Start->CheckGuardColumn FilterSample Filter Sample and Re-inject CheckGuardColumn->FilterSample No Improvement ProblemSolved Problem Resolved CheckGuardColumn->ProblemSolved Resolved DiluteSample Dilute Sample FilterSample->DiluteSample No Improvement FilterSample->ProblemSolved Resolved ModifyMethod Modify Chromatographic Method (e.g., Gradient, Mobile Phase) DiluteSample->ModifyMethod No Improvement DiluteSample->ProblemSolved Resolved ModifyMethod->ProblemSolved Resolved ReplaceColumn Replace Column ModifyMethod->ReplaceColumn No Improvement G BCFA_CoA Branched-Chain Fatty Acyl-CoA (Ligand) PPARa PPARα (Nuclear Receptor) BCFA_CoA->PPARa activates Heterodimer PPARα-RXR Heterodimer PPARa->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (DNA Response Element) Heterodimer->PPRE binds to TargetGenes Target Gene Transcription (e.g., ACOX1, CPT1) PPRE->TargetGenes regulates MetabolicEffects Increased Fatty Acid Oxidation TargetGenes->MetabolicEffects

References

Validation & Comparative

Comparative Guide for the Identification of 3,4,4-trimethylhepta-2,5-dienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for confirming the identity of 3,4,4-trimethylhepta-2,5-dienoyl-CoA using authentic chemical standards. The primary methods discussed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, which are powerful techniques for the structural elucidation and quantification of acyl-CoA species.[1][2][3]

Data Presentation: Comparative Analysis

Confident identification of a target analyte requires comparing its empirical data with that of a known standard. Below is a table summarizing the expected comparative data for this compound.

ParameterExpected Result for StandardExperimental SampleMatch Confirmation
LC-MS/MS
Retention Time (tʀ)Consistent with standardTo be determinedIdentical tʀ under the same chromatographic conditions
Precursor Ion [M+H]⁺Calculated m/zObserved m/zMatch within mass accuracy tolerance
Precursor Ion [M-H]⁻Calculated m/zObserved m/zMatch within mass accuracy tolerance
Key Fragment IonNeutral loss of 507 DaObserved neutral lossCharacteristic fragmentation pattern present
NMR
¹H Chemical Shifts (δ)Specific shifts for protonsObserved shiftsIdentical chemical shifts and coupling constants
¹³C Chemical Shifts (δ)Specific shifts for carbonsObserved shiftsIdentical chemical shifts
2D NMR CorrelationsSpecific correlations (e.g., COSY, HSQC)Observed correlationsIdentical correlation patterns

Experimental Protocols

Detailed protocols for the primary analytical methods are provided below. These are generalized procedures for acyl-CoA analysis and should be optimized for the specific instrumentation and the target analyte, this compound.

Protocol 1: LC-MS/MS Analysis

Liquid chromatography coupled with tandem mass spectrometry is a highly sensitive and specific method for the analysis of acyl-CoA compounds.[4][5][6]

1. Sample Preparation (from biological matrix):

  • Homogenize the sample in a cold extraction solvent (e.g., 80% methanol/20% water).[4]

  • Centrifuge to pellet proteins and other insoluble material.

  • Collect the supernatant containing the acyl-CoAs.

  • Further solid-phase extraction (SPE) can be employed for sample cleanup and concentration if necessary.

2. Liquid Chromatography (LC):

  • Column: A C18 reversed-phase column is commonly used for acyl-CoA separation (e.g., Agilent 1200 LC system; Gemini C18 column, 2 mm inner diameter, 150 mm with 5 µm particles).

  • Mobile Phase A: Aqueous buffer (e.g., 75 mM KH₂PO₄).[7]

  • Mobile Phase B: Acetonitrile with an optional acid modifier (e.g., 600 mM acetic acid).[7]

  • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the more hydrophobic long-chain acyl-CoAs.[6]

  • Flow Rate: A flow rate of 0.2 mL/min is a common starting point.[6]

  • Injection Volume: 5-10 µL.

3. Mass Spectrometry (MS):

  • Ionization Mode: Electrospray ionization (ESI) in both positive and negative ion modes should be evaluated.[4][8]

  • MS Parameters (Positive Ion Mode):

    • Capillary Voltage: ~3.20 kV[4]

    • Cone Voltage: ~45 V[4]

    • Desolvation Gas (N₂): Flow rate of ~500 L/h[4]

    • Desolvation Temperature: ~500 °C[4]

    • Source Temperature: ~120 °C[4]

  • Data Acquisition:

    • Full Scan: To determine the precursor ion mass of this compound.

    • Tandem MS (MS/MS): To fragment the precursor ion and obtain a characteristic fragmentation pattern. A key fragmentation to monitor for acyl-CoAs is the neutral loss of the phosphorylated ADP moiety (507 Da).[4][6]

    • Multiple Reaction Monitoring (MRM): For targeted quantification, monitoring the transition from the precursor ion to a specific product ion.[6]

Protocol 2: NMR Spectroscopy Analysis

NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of molecules, including acyl-CoAs.[1][9][10]

1. Sample Preparation:

  • Lyophilize the purified sample to remove solvents.

  • Reconstitute the sample in a suitable deuterated solvent (e.g., D₂O or a mixture of CD₃OD/D₂O).

  • Add an internal standard (e.g., DSS or TSP) for chemical shift referencing and quantification.

  • Degas the sample with an inert gas (e.g., argon or helium) to prevent oxidation of the thiol group in coenzyme A.[1][10]

2. NMR Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 600 MHz or higher) is recommended for better signal dispersion and sensitivity.

  • 1D ¹H NMR: Provides information on the number of different types of protons and their chemical environments.

  • 1D ¹³C NMR: Provides information on the number of different types of carbons.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): To identify proton-proton spin couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range carbon-proton correlations, which is crucial for assembling the molecular structure.

3. Data Analysis:

  • Process the NMR data using appropriate software (e.g., MestReNova, TopSpin).

  • Compare the chemical shifts, coupling constants, and 2D correlation patterns of the experimental sample with those of the authentic standard of this compound.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and a hypothetical metabolic context for the target compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data_comparison Data Comparison & Confirmation sample Biological Sample extraction Extraction of Acyl-CoAs sample->extraction cleanup SPE Cleanup extraction->cleanup lcms LC-MS/MS Analysis cleanup->lcms nmr NMR Spectroscopy cleanup->nmr compare Compare Data (tʀ, m/z, Spectra) lcms->compare nmr->compare standard Authentic Standard standard->compare confirm Identity Confirmed compare->confirm

Caption: Experimental workflow for the identification of this compound.

signaling_pathway substrate Precursor Molecule enzyme1 Enzyme 1 substrate->enzyme1 intermediate 3,4,4-trimethylhepta-2,5-dienoic acid enzyme1->intermediate enzyme2 Acyl-CoA Synthetase intermediate->enzyme2 target This compound enzyme2->target downstream Downstream Metabolic Pathways (e.g., Beta-oxidation, Lipid Synthesis) target->downstream

Caption: Hypothetical metabolic activation of the corresponding free fatty acid.

References

A Comparative Guide to the Quantification of 3,4,4-trimethylhepta-2,5-dienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in metabolic studies, the accurate quantification of acyl-Coenzyme A (acyl-CoA) species is paramount. These molecules are central intermediates in numerous metabolic pathways and their levels can be indicative of cellular energy status and metabolic flux.[1][2] This guide provides a comparative overview of methodologies for the quantification of a specific short-chain acyl-CoA, 3,4,4-trimethylhepta-2,5-dienoyl-CoA, offering insights into their respective strengths and limitations to aid in selecting the most appropriate method for your research needs.

While specific methods for the direct quantification of this compound are not extensively documented in publicly available literature, established methods for the analysis of short- and medium-chain acyl-CoAs can be readily adapted. The primary analytical challenge lies in the inherent instability and low abundance of these thioester compounds in biological matrices.[1][2] This guide will focus on the most prevalent and robust technique, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and compare it with alternative approaches.

Comparison of Quantification Methods

The choice of quantification method is critical and depends on the required sensitivity, specificity, and throughput. Below is a summary of common methods used for acyl-CoA analysis.

MethodPrincipleAdvantagesDisadvantages
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Chromatographic separation of the analyte followed by mass-based detection and fragmentation for specific identification and quantification.[1][3][4]High sensitivity and specificity, allowing for the detection of low-abundance species.[1][2] Capable of multiplexing to analyze multiple acyl-CoAs simultaneously.Requires sophisticated and expensive instrumentation. Method development can be complex. Matrix effects can influence accuracy.
High-Performance Liquid Chromatography (HPLC) with UV Detection Separation of the analyte by chromatography and detection based on the absorbance of UV light by the adenine (B156593) moiety of the CoA molecule.[1][2]Relatively simple and widely available instrumentation. Lower operational cost compared to LC-MS/MS.Lower sensitivity and specificity compared to LC-MS/MS.[2] Co-eluting compounds can interfere with quantification. Not suitable for complex biological samples without extensive cleanup.
Nuclear Magnetic Resonance (NMR) Spectroscopy Quantification based on the unique magnetic properties of atomic nuclei within the molecule.Non-destructive, allowing for sample recovery. Provides structural information. Minimal sample preparation required.[1]Low sensitivity, requiring larger sample amounts. Not suitable for low-abundance metabolites. Complex spectra can be difficult to interpret for quantification.
Fluorimetric/Spectrophotometric Assays Enzymatic reactions that produce a fluorescent or colored product in proportion to the amount of the target acyl-CoA.[1][2]Simple, rapid, and can be performed in a high-throughput format using plate readers.Often indirect and can suffer from interference from other molecules in the sample.[2] Typically limited to the quantification of a single or a small group of related acyl-CoAs.

Experimental Protocols

LC-MS/MS-Based Quantification of this compound

This protocol is adapted from established methods for short-chain acyl-CoA analysis.[4][5][6]

a. Sample Preparation (Extraction of Acyl-CoAs)

  • Tissue Homogenization: Flash-freeze tissue samples in liquid nitrogen immediately after collection to quench metabolic activity. Homogenize the frozen tissue in 10 volumes of ice-cold 10% (w/v) trichloroacetic acid (TCA).[6]

  • Cell Lysis: For cultured cells, aspirate the media and add 1 ml of ice-cold 10% (w/v) TCA per 10 cm dish. Scrape the cells and transfer to a microcentrifuge tube.[6]

  • Internal Standard Spiking: Add an appropriate internal standard, such as a stable isotope-labeled version of the analyte or a structurally similar acyl-CoA (e.g., ¹³C-labeled acetyl-CoA or octanoyl-CoA), to the homogenate at a known concentration.[4][5]

  • Protein Precipitation: Sonicate the samples briefly on ice and then centrifuge at high speed (e.g., 17,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.[6]

  • Solid-Phase Extraction (SPE): Purify the supernatant containing the acyl-CoAs using a C18 SPE cartridge to remove salts and other polar impurities. Elute the acyl-CoAs with a solvent mixture such as acetonitrile (B52724)/water.

  • Sample Concentration: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a small volume of the initial mobile phase for LC-MS/MS analysis.

b. LC-MS/MS Analysis

  • Liquid Chromatography:

    • Column: Use a C18 reversed-phase column suitable for the separation of polar molecules.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Develop a gradient from a low to high percentage of mobile phase B to elute the acyl-CoAs.

  • Mass Spectrometry:

    • Ionization: Use electrospray ionization (ESI) in positive ion mode.

    • Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

    • MRM Transitions:

      • Precursor Ion (Q1): The [M+H]⁺ ion of this compound.

      • Product Ion (Q3): A specific fragment ion generated by collision-induced dissociation (CID) of the precursor ion. A common neutral loss for acyl-CoAs is 507 Da.[7]

c. Data Analysis and Quantification

  • Generate a calibration curve using a series of known concentrations of a this compound standard.

  • Calculate the ratio of the peak area of the analyte to the peak area of the internal standard for both the standards and the samples.

  • Determine the concentration of the analyte in the samples by interpolating their peak area ratios on the calibration curve.

HPLC-UV Based Quantification

This method is less sensitive but can be used for relative quantification if a pure standard is available.

  • Sample Preparation: Follow the same extraction protocol as for LC-MS/MS.

  • HPLC Analysis:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of acetonitrile in a phosphate (B84403) buffer.

    • Detection: Monitor the absorbance at 260 nm, which corresponds to the adenine moiety of the CoA molecule.

  • Quantification: Compare the peak area of the analyte in the sample to a calibration curve generated with a known standard.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis sample Biological Sample (Tissue or Cells) quench Quench Metabolism (Liquid Nitrogen) sample->quench homogenize Homogenization/Lysis (10% TCA) quench->homogenize is Add Internal Standard homogenize->is centrifuge Protein Precipitation (Centrifugation) is->centrifuge spe Solid-Phase Extraction (SPE) centrifuge->spe concentrate Concentration (Evaporation) spe->concentrate reconstitute Reconstitution concentrate->reconstitute lc LC Separation (C18 Column) reconstitute->lc ms MS/MS Detection (MRM Mode) lc->ms integrate Peak Integration ms->integrate calibrate Calibration Curve integrate->calibrate quantify Quantification calibrate->quantify

Caption: Experimental workflow for the quantification of this compound.

signaling_pathway FA Fatty Acids Enzyme Acyl-CoA Synthetase FA->Enzyme Metabolite This compound Metabolic_Pathway Metabolic Pathways (e.g., Beta-oxidation) Metabolite->Metabolic_Pathway Signaling Cellular Signaling (e.g., Protein Acylation) Metabolite->Signaling Enzyme->Metabolite Response Cellular Response Metabolic_Pathway->Response Signaling->Response

Caption: Hypothetical signaling pathway involving this compound.

References

Comparative Analysis of 3,4,4-trimethylhepta-2,5-dienoyl-CoA: A Theoretical Overview

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparative analysis of 3,4,4-trimethylhepta-2,5-dienoyl-CoA across different species is not currently possible due to a lack of available scientific literature and experimental data. This compound is cataloged in chemical databases, but its natural occurrence, biosynthetic pathways, and specific biological functions in any organism have not been documented.

Presently, this compound is listed in chemical and lipid databases such as ChEBI (ID: 23608) and LIPID MAPS. These entries provide structural and formulaic information about the molecule but do not offer any biological context. Searches for its involvement in metabolic pathways, its synthesis by any organism, or methods for its detection and quantification in biological samples have not yielded any results.

This suggests that this compound may be a theoretical compound, a synthetic laboratory chemical, or a very rare, yet-to-be-discovered metabolite. Without any foundational biological data, a comparative guide with experimental support, as requested, cannot be constructed.

Hypothetical Metabolic Context

While no specific data exists for this compound, we can speculate on its potential metabolic context based on its chemical structure. As an acyl-CoA derivative with unsaturations, it bears resemblance to intermediates in the beta-oxidation of certain unsaturated and branched-chain fatty acids.

The general pathway for the degradation of fatty acids involves a series of enzymatic reactions that shorten the acyl-CoA chain. However, the presence of double bonds and methyl branches in the hypothetical this compound would necessitate the action of auxiliary enzymes to reconfigure the molecule for standard beta-oxidation.

Below is a generalized and hypothetical workflow for the analysis of such a compound, should it be discovered and characterized in biological systems.

G cluster_extraction Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Tissue Biological Sample (e.g., Tissue, Cells) Homogenization Homogenization Tissue->Homogenization Extraction Solid-Phase or Liquid-Liquid Extraction Homogenization->Extraction Purification Purification (e.g., HPLC) Extraction->Purification LCMS LC-MS/MS Analysis Purification->LCMS Quantification Quantification LCMS->Quantification Identification Structural Identification LCMS->Identification Comparative Comparative Analysis Across Species Quantification->Comparative Pathway Metabolic Pathway Elucidation Identification->Pathway

Figure 1. A hypothetical workflow for the extraction, analysis, and comparative study of a novel acyl-CoA like this compound from biological samples.

Future Research Directions

To enable a comparative analysis of this compound, the following foundational research would be necessary:

  • Confirmation of Natural Occurrence: The first step would be to identify and confirm the presence of this molecule in any biological system. This would likely involve advanced mass spectrometry-based metabolomics.

  • Biosynthetic Pathway Elucidation: Once its existence is confirmed, studies would be needed to understand how it is synthesized. This could involve isotopic labeling studies and genetic analyses to identify the enzymes responsible.

  • Functional Characterization: Research would then be required to determine the biological role of this compound. This could involve in vitro enzyme assays and in vivo studies using model organisms.

  • Development of Analytical Standards: The chemical synthesis of this compound would be crucial for developing and validating quantitative analytical methods.

Until such research is conducted and published, a detailed comparative guide on this compound in different species remains a topic for future investigation.

Assessing the Purity of Synthetic 3,4,4-trimethylhepta-2,5-dienoyl-CoA: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of novel synthetic compounds is a critical step in ensuring the validity and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical methods for assessing the purity of synthetic 3,4,4-trimethylhepta-2,5-dienoyl-CoA, a complex unsaturated and branched-chain acyl-Coenzyme A (acyl-CoA) analog. Detailed experimental protocols and supporting data are presented to aid in the selection of the most appropriate analytical strategy.

The unique structural features of this compound, including its conjugated diene system and branched alkyl chain, necessitate a multi-faceted analytical approach to confidently determine its purity. Potential impurities could include diastereomers, geometric isomers (E/Z), positional isomers of the double bonds, oxidation products, and unreacted starting materials from the synthesis.

Comparative Analysis of Purity Assessment Methods

A variety of analytical techniques can be employed to assess the purity of synthetic acyl-CoA compounds. The choice of method depends on the specific purity question being addressed, the available instrumentation, and the desired level of sensitivity and resolution. The following table summarizes the key characteristics of the most relevant techniques for analyzing this compound.

Analytical Technique Principle Information Provided Advantages Limitations Typical Application for Target Compound
High-Performance Liquid Chromatography (HPLC) with UV Detection Separation based on polarity. Detection based on UV absorbance of the adenine (B156593) ring in CoA.Retention time, peak area (quantitative), presence of UV-active impurities.Robust, widely available, good for routine purity checks and quantification.Limited structural information, co-elution of isomers is possible.Primary method for routine purity assessment and quantification.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Separation by HPLC coupled to mass analysis of precursor and fragment ions.Molecular weight confirmation, fragmentation pattern for structural elucidation, high sensitivity and selectivity.Gold standard for identification and quantification of acyl-CoAs, can distinguish isobaric impurities.Higher cost and complexity compared to HPLC-UV.Definitive identification, detection of low-level impurities, and characterization of potential isomers and degradation products.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) Absorption of radiofrequency energy by atomic nuclei in a magnetic field.Detailed structural information, including stereochemistry and isomeric composition.Unambiguous structure determination, can identify and quantify isomers without chromatographic separation.Lower sensitivity than MS, requires relatively pure and concentrated samples.Confirmation of chemical structure, determination of isomeric purity (E/Z isomers), and identification of major impurities.
Capillary Electrophoresis (CE) Separation based on charge-to-size ratio in an electric field.High-resolution separation of charged species.High separation efficiency, low sample consumption.Less robust than HPLC, sensitive to matrix effects.Alternative high-resolution separation method for charged impurities.
Enzymatic Assays Measurement of the activity of the acyl-CoA with a specific enzyme.Functional purity and concentration of the biologically active form.Provides information on biological activity.Dependent on the availability of a specific and reliable enzyme, susceptible to interference.Assessment of the biological activity of the synthetic acyl-CoA.

Recommended

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the enzymatic processing of branched-chain fatty acyl-CoAs reveals a landscape of tailored enzyme specificities and complex metabolic fates. While direct kinetic data for the novel substrate 3,4,4-trimethylhepta-2,5-dienoyl-CoA remains elusive in current literature, a comparative analysis of structurally related branched-chain acyl-CoAs provides a valuable framework for predicting its potential enzymatic interactions and metabolic significance. This guide synthesizes available kinetic data for analogous substrates, details the experimental protocols for their characterization, and visualizes the intricate workflows and pathways governing their biotransformation.

Comparative Enzymatic Kinetics of Branched-Chain Acyl-CoAs

The introduction of methyl branches into fatty acyl-CoA chains significantly influences their interaction with metabolic enzymes. Kinetic parameters such as the Michaelis constant (Km), maximum velocity (Vmax), and catalytic efficiency (kcat/Km) offer a quantitative measure of these interactions. The following table summarizes key kinetic data for enzymes acting on various branched-chain acyl-CoA substrates, providing a basis for understanding the potential enzymatic handling of this compound.

EnzymeSubstrateKm (µM)Vmax (U/mg)kcat (s-1)kcat/Km (M-1s-1)Organism/Source
Metazoan Fatty Acid Synthase (mFAS)Methylmalonyl-CoA27 ± 40.012 ± 0.0010.031.1 x 103Homo sapiens
Phytanoyl-CoA HydroxylasePhytanoyl-CoANot ReportedNot ReportedNot ReportedNot ReportedHomo sapiens
Acyl-CoA Dehydrogenase (Medium Chain)3-methyl-trans-2-octenoyl-CoAInhibitorNot ApplicableNot ApplicableNot ApplicablePig Kidney
Acyl-CoA Dehydrogenase (Medium Chain)3-methyleneoctanoyl-CoAInhibitorNot ApplicableNot ApplicableNot ApplicablePig Kidney

Note: The table is populated with representative data from available literature. Direct comparisons should be made with caution due to variations in experimental conditions.

The data reveals that enzymes exhibit distinct specificities for branched substrates. For instance, metazoan fatty acid synthase can incorporate methylmalonyl-CoA, albeit with a significantly lower turnover number compared to its preferred substrate, malonyl-CoA, indicating that the methyl branch presents a steric hindrance.[1] Phytanoyl-CoA hydroxylase, on the other hand, specifically acts on 3-methyl-branched acyl-CoAs like phytanoyl-CoA, highlighting a tailored active site for such structures.[2] Furthermore, certain branched-chain acyl-CoAs, such as 3-methyl-trans-2-octenoyl-CoA and 3-methyleneoctanoyl-CoA, can act as mechanism-based inhibitors of medium-chain acyl-CoA dehydrogenase, demonstrating that branching can lead to non-productive or inhibitory interactions.[3]

Experimental Protocols

The determination of enzymatic kinetics for acyl-CoA substrates involves a series of well-defined experimental procedures. Below are detailed methodologies for key experiments cited in the study of branched-chain fatty acid metabolism.

Enzyme Activity Assays for Acyl-CoA Dehydrogenases

A common method to measure the activity of acyl-CoA dehydrogenases is a spectrophotometric assay that couples the reduction of a dye to the oxidation of the acyl-CoA substrate.

Principle: The enzyme catalyzes the dehydrogenation of the acyl-CoA, and the electrons are transferred to an artificial electron acceptor, such as ferricenium hexafluorophosphate (B91526) or a dye like 2,6-dichlorophenolindophenol (DCPIP), leading to a measurable change in absorbance.

Protocol:

  • Prepare a reaction mixture containing a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.6), the electron acceptor (e.g., 50 µM DCPIP), and a defined concentration of the acyl-CoA substrate.

  • Equilibrate the mixture at a constant temperature (e.g., 30°C).

  • Initiate the reaction by adding a known amount of the purified enzyme.

  • Monitor the decrease in absorbance of the electron acceptor at a specific wavelength (e.g., 600 nm for DCPIP) over time using a spectrophotometer.

  • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

  • Repeat the assay with varying substrate concentrations to determine Km and Vmax by fitting the data to the Michaelis-Menten equation.

Fatty Acid Synthase (FAS) Activity Assay

The overall activity of fatty acid synthase is often measured by monitoring the consumption of NADPH, a required cofactor for the reductive steps in fatty acid synthesis.

Principle: The incorporation of acetyl-CoA and malonyl-CoA (or branched-chain extenders like methylmalonyl-CoA) into a growing fatty acid chain involves two NADPH-dependent reduction steps per cycle. The rate of NADPH oxidation is directly proportional to the rate of fatty acid synthesis.

Protocol:

  • Prepare a reaction mixture containing buffer (e.g., 100 mM potassium phosphate, pH 7.0), acetyl-CoA, malonyl-CoA (or the branched-chain substrate), and NADPH.

  • Incubate the mixture at a constant temperature (e.g., 37°C).

  • Start the reaction by adding the purified fatty acid synthase enzyme.

  • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

  • Calculate the rate of NADPH consumption from the initial linear phase of the reaction.

  • Vary the concentrations of the substrates (acetyl-CoA, malonyl-CoA, or its analogue) to determine the kinetic parameters.

Visualizing the Workflow and Potential Metabolic Fate

Diagrams generated using Graphviz provide a clear visual representation of experimental workflows and hypothetical metabolic pathways.

EnzymaticKineticsWorkflow cluster_prep Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis Enzyme Purified Enzyme ReactionMix Prepare Reaction Mixture Enzyme->ReactionMix Substrate Acyl-CoA Substrate (e.g., this compound) Substrate->ReactionMix Cofactors Cofactors & Reagents (e.g., NAD+, FAD, Buffers) Cofactors->ReactionMix Incubation Incubate at Constant Temperature ReactionMix->Incubation Initiation Initiate Reaction with Enzyme Incubation->Initiation Monitoring Monitor Reaction Progress (e.g., Spectrophotometry) Initiation->Monitoring V0 Calculate Initial Velocity (V₀) Monitoring->V0 MMPlot Plot V₀ vs. [Substrate] V0->MMPlot Fit Fit Data to Michaelis-Menten Equation MMPlot->Fit Params Determine Kinetic Parameters (Km, Vmax, kcat) Fit->Params

Caption: Experimental workflow for determining enzymatic kinetics.

BranchedChainMetabolism cluster_activation Activation & Transport cluster_oxidation Mitochondrial β-Oxidation (Hypothetical) cluster_alternative Alternative Fates Substrate This compound ACS Acyl-CoA Synthetase Substrate->ACS ATP, CoA PeroxisomalOx Peroxisomal Oxidation Substrate->PeroxisomalOx OmegaOx ω-Oxidation Substrate->OmegaOx ChainElong Chain Elongation Substrate->ChainElong CPT1 Carnitine Palmitoyltransferase I ACS->CPT1 Carnitine CAT Carnitine-Acylcarnitine Translocase CPT1->CAT CPT2 Carnitine Palmitoyltransferase II CAT->CPT2 ACAD Acyl-CoA Dehydrogenase (Branched-Chain Specific?) CPT2->ACAD ECH Enoyl-CoA Hydratase ACAD->ECH HADH Hydroxyacyl-CoA Dehydrogenase ECH->HADH KCAT Ketoacyl-CoA Thiolase HADH->KCAT PropionylCoA Propionyl-CoA KCAT->PropionylCoA AcetylCoA Acetyl-CoA KCAT->AcetylCoA

Caption: Potential metabolic pathways for a branched-chain acyl-CoA.

References

A Comparative Analysis of Synthetic vs. Endogenous 3,4,4-trimethylhepta-2,5-dienoyl-CoA: An Inquiry into a Novel Acyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant gap in the knowledge surrounding 3,4,4-trimethylhepta-2,5-dienoyl-CoA. At present, there is no published evidence to confirm the existence of this molecule as an endogenous metabolite in any biological system. Consequently, a direct comparative guide of its biological activity versus a synthetic counterpart cannot be compiled. The information that follows provides a general overview of multi-methyl-branched fatty acyl-CoAs, the broader class to which this molecule belongs, to offer context for researchers, scientists, and drug development professionals.

While this compound is commercially available as a synthetic chemical, its biological relevance remains uncharacterized.[1][2] This guide, therefore, pivots to a broader discussion on the known roles of similar molecules and the methodologies used to study them, which would be applicable should this specific compound be identified in future research.

The Landscape of Multi-Methyl-Branched Fatty Acyl-CoAs

Multi-methyl-branched fatty acyl-CoAs are a diverse class of molecules with important functions, particularly in bacterial metabolism. They are key intermediates in the biosynthesis of complex cell wall lipids, such as the phthiocerol dimycocerosates (PDIM) in Mycobacterium tuberculosis. These lipids play a crucial role in the pathogenicity of the bacterium. The biosynthesis of these molecules involves the use of methylmalonyl-CoA as an extender unit, leading to the characteristic branched structure.

In mammalian systems, the metabolism of branched-chain fatty acids is also significant. Deficiencies in the enzymes responsible for their breakdown can lead to serious metabolic disorders. While less common than their straight-chain counterparts, endogenous branched-chain fatty acids are integral components of cellular membranes and can influence their fluidity and function.

Hypothetical Signaling and Metabolic Pathways

Given that this compound is a dienoyl-CoA derivative, it could potentially interact with enzymes of the fatty acid β-oxidation pathway. Specifically, it might be a substrate for or an inhibitor of 2,4-dienoyl-CoA reductase, an enzyme essential for the metabolism of polyunsaturated fatty acids.[3][4][5][6][7] The presence of multiple methyl branches could, however, present steric hindrance, potentially making it a poor substrate and leading to its accumulation if it were to be formed endogenously.

Below is a hypothetical pathway illustrating the potential interaction of a generic dienoyl-CoA with the β-oxidation pathway.

Beta_Oxidation_Interaction Polyunsaturated Fatty Acyl-CoA Polyunsaturated Fatty Acyl-CoA Beta_Oxidation_Cycle β-Oxidation Cycle Polyunsaturated Fatty Acyl-CoA->Beta_Oxidation_Cycle Dienoyl_CoA_Intermediate 2,4-Dienoyl-CoA Intermediate Beta_Oxidation_Cycle->Dienoyl_CoA_Intermediate Dienoyl_CoA_Reductase 2,4-Dienoyl-CoA Reductase Dienoyl_CoA_Intermediate->Dienoyl_CoA_Reductase Further_Oxidation Further β-Oxidation Dienoyl_CoA_Reductase->Further_Oxidation

Caption: Hypothetical interaction of a dienoyl-CoA with the β-oxidation pathway.

Experimental Protocols for Acyl-CoA Analysis

The study of a novel acyl-CoA ester like this compound, whether from a biological sample or a synthetic source, would involve a series of established biochemical techniques. The general workflow for such an analysis is outlined below.

Acyl_CoA_Analysis_Workflow cluster_extraction Sample Preparation cluster_analysis Analysis cluster_activity Biological Activity Assessment Sample Biological Sample or Synthetic Standard Extraction Acyl-CoA Extraction (e.g., Solid-Phase Extraction) Sample->Extraction LC_MS LC-MS/MS Analysis (Quantification & Identification) Extraction->LC_MS Enzyme_Assay Enzyme Activity Assays (e.g., with 2,4-dienoyl-CoA reductase) LC_MS->Enzyme_Assay Cell_Based_Assay Cell-Based Assays (e.g., Cytotoxicity, Metabolic Flux) LC_MS->Cell_Based_Assay Data_Analysis Data Analysis and Comparison Enzyme_Assay->Data_Analysis Cell_Based_Assay->Data_Analysis

Caption: General workflow for the analysis of a novel fatty acyl-CoA.

Detailed Methodologies:

  • Acyl-CoA Extraction: A common method for extracting acyl-CoAs from biological tissues or cells involves homogenization in a buffered solution, followed by solid-phase extraction (SPE) to isolate the acyl-CoA fraction.

  • Quantification by LC-MS/MS: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoA esters.[8][9] A reversed-phase chromatography column is typically used for separation, followed by detection using a mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Enzyme Activity Assays: To assess the interaction of the acyl-CoA with specific enzymes, in vitro activity assays are performed. For instance, the activity of 2,4-dienoyl-CoA reductase can be monitored by measuring the consumption of its cofactor, NADPH, spectrophotometrically at 340 nm.[10]

  • Cell-Based Assays: To understand the effect of the compound on cellular processes, various cell-based assays can be employed. These may include assays for cytotoxicity (e.g., MTT assay), measurement of cellular respiration, or metabolic flux analysis using isotopically labeled precursors.

Future Directions

The biological significance of this compound remains an open question. Future research should focus on:

  • Screening for Endogenous Occurrence: Utilizing sensitive mass spectrometry-based methods to screen various biological samples (e.g., bacterial cultures, mammalian tissues) for the presence of this molecule.

  • Total Synthesis and Characterization: If not already thoroughly characterized, a robust total synthesis of this compound would be necessary to provide a pure standard for analytical and biological studies.

  • In Vitro and In Vivo Studies: Should the molecule be identified endogenously, a detailed investigation into its biosynthesis, degradation, and biological functions would be warranted. This would involve a direct comparison of the biological activities of the isolated endogenous molecule with its synthetic counterpart to ensure they are functionally identical.

Until such research is conducted, any discussion on the comparative biological activity of synthetic and endogenous this compound remains speculative. The scientific community awaits foundational research to elucidate the role, if any, of this intriguing molecule in the biological world.

References

Safety Operating Guide

Essential Safety and Operational Protocols for Handling 3,4,4-trimethylhepta-2,5-dienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 3,4,4-trimethylhepta-2,5-dienoyl-CoA was found. The following guidance is based on general safety protocols for handling acyl-CoA derivatives and other potentially hazardous laboratory chemicals. Researchers must conduct a thorough risk assessment before beginning any work and consult with their institution's Environmental Health and Safety (EHS) department.

Immediate Safety Information

This compound is identified as a multi-methyl-branched fatty acyl-CoA[1][2]. Due to its chemical nature as a thioester and its role in metabolic processes, it should be handled with care, assuming it may have biological activity and potential chemical reactivity[3][4][5]. All laboratory operations should be performed by trained personnel familiar with standard chemical safety practices.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent skin and eye contact, inhalation, and ingestion. The following table summarizes the recommended PPE for handling this compound.

Protection Type Recommended Equipment Specifications & Best Practices
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield is required when there is a splash hazard[6][7].Must meet ANSI Z87.1 standards. A face shield should be worn over safety glasses or goggles during procedures with a high risk of splashing[7].
Skin and Body Protection A flame-resistant lab coat (e.g., Nomex®) buttoned completely. Long pants and closed-toe, closed-heel shoes are required[7][8].Lab coats should fit properly to cover as much skin as possible. Avoid clothing made of synthetic materials like polyester[7]. For significant splash risks, consider a chemical-resistant apron or coveralls[9].
Hand Protection Disposable nitrile gloves are suitable for short-term protection against a broad range of chemicals[7].Always inspect gloves for tears or punctures before use. Change gloves immediately upon contact with the chemical. For prolonged or immersive contact, consult glove manufacturer's chemical resistance guides[7][10].
Respiratory Protection Typically not required if handled in a certified chemical fume hood.If engineering controls are not feasible or if there is a risk of aerosolization outside of a fume hood, a risk assessment should determine the need for respiratory protection. Use of a respirator requires a formal respiratory protection program, including medical evaluation and fit testing[7].

Operational and Disposal Plans

A clear, step-by-step plan for handling and disposal is crucial for safety and regulatory compliance.

Experimental Protocols: Step-by-Step Handling Procedure

  • Preparation and Planning:

    • Review all procedures and conduct a pre-job hazard analysis.

    • Ensure all necessary PPE is available and in good condition.

    • Verify that a certified chemical fume hood is available and functioning correctly.

    • Locate the nearest emergency shower and eyewash station[8].

  • Handling the Compound:

    • All manipulations of this compound, including weighing, reconstitution, and aliquoting, should be performed within a chemical fume hood to minimize inhalation exposure.

    • Acyl-CoA compounds are often stored at low temperatures (-20°C or -80°C) and should be allowed to equilibrate to room temperature in a desiccator before opening to prevent condensation[11].

    • Handle the compound with clean, chemical-resistant spatulas and glassware.

  • Post-Handling:

    • Decontaminate all surfaces and equipment that came into contact with the chemical using an appropriate solvent (e.g., 70% ethanol), followed by a mild detergent and water, as dictated by your lab's standard procedures.

    • Remove gloves and lab coat before leaving the work area.

    • Wash hands thoroughly with soap and water after handling the chemical.

Disposal Plan

  • Waste Segregation: All disposable materials contaminated with this compound (e.g., gloves, pipette tips, tubes) must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Waste Disposal: The hazardous waste container should be disposed of through your institution's EHS department according to all local, state, and federal regulations. Do not dispose of this chemical or its waste down the drain.

Workflow Visualization

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep1 Risk Assessment prep2 Verify Fume Hood & Safety Equipment prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Retrieve & Equilibrate Compound prep3->handle1 Proceed to Handling handle2 Weighing & Reconstitution handle1->handle2 handle3 Perform Experiment handle2->handle3 clean1 Decontaminate Surfaces & Glassware handle3->clean1 Experiment Complete clean2 Segregate Hazardous Waste clean1->clean2 clean3 Doff PPE clean2->clean3 waste_disposal EHS Waste Pickup clean2->waste_disposal To EHS Disposal clean4 Wash Hands clean3->clean4

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4,4-trimethylhepta-2,5-dienoyl-CoA
Reactant of Route 2
3,4,4-trimethylhepta-2,5-dienoyl-CoA

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.